molecular formula C13H26O B128135 11-Methyldodecanal CAS No. 92168-98-4

11-Methyldodecanal

Numéro de catalogue: B128135
Numéro CAS: 92168-98-4
Poids moléculaire: 198.34 g/mol
Clé InChI: OUFCBJZGDJFSIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

11-Methyldodecanal (CAS: To be confirmed

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

11-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCBJZGDJFSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072386
Record name Dodecanal, 11(or 12)-methyl-
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Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61497-46-9, 71566-52-4
Record name Isotridecan-1-al
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Record name Dodecanal, 11(or 12)-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanal, 11(or 12)-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanal, 11(or 12)-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isotridecan-1-al
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Foundational & Exploratory

Technical Whitepaper: 11-Methyldodecanal (Anteiso-tridecanal Analog)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 11-Methyldodecanal , a specific branched-chain fatty aldehyde. Unlike common industrial "isotridecanals" (often mixtures of 2-methyl isomers), this compound features a precise terminal iso-branching structure. It serves as a critical biomarker in lipidomics, a volatile flavor component in fermented foods, and a structural probe in pheromone research.

CAS Number: 92168-98-4

Synonyms: iso-Tridecanal, 11-Methyl-dodecanal, 13-Iso-aldehyde.

Executive Summary

11-Methyldodecanal (C₁₃H₂₆O) is a long-chain aliphatic aldehyde characterized by a methyl branch at the penultimate carbon atom (iso-structure). While often overshadowed by its straight-chain counterparts or the anteiso (10-methyl) isomer, it plays a distinct role in two high-value sectors:

  • Flavor & Fragrance Chemistry: Identified as a potent odor-active compound in ripened cheeses (e.g., Gouda) and beef volatiles, contributing a "waxy, fatty, citrus-like" note.

  • Chemical Ecology & Lipidomics: It functions as a metabolic intermediate in the synthesis of iso-branched fatty acids in bacteria (Bacillus spp.) and serves as a structural analog in insect pheromone signaling studies.

This guide outlines the physicochemical profile, targeted synthesis for high-purity standards, and analytical protocols for differentiating this isomer from its positional variants.

Chemical Identity & Physicochemical Properties[1][2][3]

The defining feature of CAS 92168-98-4 is the terminal isopropyl group , which significantly alters its boiling point and retention index compared to linear tridecanal.

PropertySpecificationNotes
Molecular Formula C₁₃H₂₆OSaturated, branched aldehyde
Molecular Weight 198.35 g/mol
Structure (CH₃)₂CH-(CH₂)₉-CHOTerminal iso branching (ω-1 methyl)
Appearance Colorless to pale yellow liquidProne to oxidation
Boiling Point ~258 °C (est.[1] at 760 mmHg)Slightly lower than n-tridecanal due to branching
LogP ~5.10 - 5.34Highly lipophilic; insoluble in water
Odor Threshold Low (ppb range)Described as fatty, waxy, slightly citrus/peel-like
Stability ModerateRapidly oxidizes to 11-methyldodecanoic acid upon air exposure

Structural Distinction:

  • 11-Methyldodecanal (Iso): Methyl at C11 (penultimate). Split end.

  • 10-Methyldodecanal (Anteiso): Methyl at C10.[2] Chiral center at C10.

  • 2-Methyldodecanal (Industrial Iso): Methyl at C2. Common hydroformylation byproduct.

Synthesis & Production Methodologies

For research applications requiring >98% purity (e.g., GC-MS standards), industrial hydroformylation is unsuitable due to isomer mixtures. A targeted Grignard Coupling & Oxidation workflow is the gold standard.

Protocol: Directed Synthesis of 11-Methyldodecanal

Rationale: This route builds the carbon skeleton using a C3 branched block (isopropyl) and a C10 linear block, ensuring exclusive iso-terminal geometry.

Step 1: Carbon Chain Construction (C13 Skeleton)
  • Reagents: 10-Bromo-1-decanol (hydroxyl protected as THP ether), Isopropylmagnesium bromide (Grignard reagent), Li₂CuCl₄ (Catalyst).

  • Mechanism: Copper-catalyzed cross-coupling (Kochi-Fürstner modification).

  • Reaction:

    
    
    
  • Workup: Acidic hydrolysis (HCl/MeOH) removes the THP protecting group to yield 11-Methyldodecanol .

Step 2: Controlled Oxidation
  • Reagents: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).

  • Conditions: Anhydrous CH₂Cl₂, 0°C to Room Temp.

  • Reaction:

    
    
    
  • Purification: Silica gel flash chromatography (Hexane:EtOAc 95:5). Aldehydes bind strongly; rapid elution is required to prevent polymerization.

Visualization: Synthesis Workflow

Synthesis Start 10-Bromo-1-decanol (Protected THP) Coupling Cu-Catalyzed Coupling (THF, -78°C -> RT) Start->Coupling Grignard Isopropyl-MgBr (Reagent) Grignard->Coupling Alcohol 11-Methyldodecanol (Intermediate) Coupling->Alcohol Deprotection Oxidation Oxidation (PCC or Swern) Alcohol->Oxidation Product 11-Methyldodecanal (Final Target) Oxidation->Product

Caption: Directed synthesis route ensuring exclusive terminal iso-branching via Grignard coupling.

Analytical Characterization & Identification

Accurate identification relies on distinguishing the iso fragment from straight-chain homologs.

Mass Spectrometry (GC-MS)

The Electron Impact (EI, 70eV) mass spectrum provides a unique fingerprint.

  • Molecular Ion (M⁺): m/z 198 (Weak/Trace). Long-chain aldehydes often dehydrate (M-18) or lose the formyl group.

  • Base Peak: m/z 57 (C₄H₉⁺) .

    • Mechanism:[1][3][4][5][6][7] The terminal isopropyl group (CH3)2CH- is stable as a carbocation. High abundance of m/z 57 combined with m/z 43 (C₃H₇⁺) is diagnostic of the iso tail.

  • Diagnostic Ions:

    • m/z 82 (Cyclohexene-like fragment from McLafferty rearrangement).

    • m/z 44 (Standard aldehyde McLafferty ion: [CH2=CH-OH]+).

    • Absence of intense M-29 (ethyl loss) which is more prominent in anteiso structures.

Chromatographic Retention (GC-FID/MS)

On polar columns (e.g., DB-Wax, HP-Innowax):

  • Elution Order: Iso (11-methyl) elutes before the straight-chain Tridecanal.

  • Kovats Index (RI): Typically 20-30 units lower than n-tridecanal due to the globular nature of the branched tail reducing Van der Waals interactions.

Biological Significance & Applications

Food Chemistry (Flavor Profiling)

Research confirms 11-methyldodecanal is a key contributor to the aroma of ripened Gouda cheese and cooked beef .

  • Mechanism: Formed via the catabolism of Leucine. Leucine

    
     Isovaleryl-CoA 
    
    
    
    Chain elongation (Fatty Acid Synthase)
    
    
    iso-C13 Acid
    
    
    Reduction to Aldehyde.
  • Sensory Impact: It lowers the detection threshold for "fatty" notes, acting synergistically with ketones and lactones.

Biological Markers (Lipidomics)

Branched-chain fatty acids (BCFAs) and their aldehyde derivatives are signature lipids of the genus Bacillus and other Gram-positive bacteria.

  • Application: 11-Methyldodecanal serves as a GC-MS reference standard to quantify bacterial load or metabolic activity in complex biological matrices (e.g., skin microbiome studies).

Pheromone Research

While the 10-methyl isomer (anteiso) is a known pheromone for cerambycid beetles (Eburodacrys vittata), the 11-methyl isomer is used as a negative control or structural probe to map the specificity of insect olfactory receptors. It helps researchers determine if the receptor senses the position of the methyl group or just the hydrophobicity.

Visualization: Metabolic Origin

Metabolism Leucine L-Leucine (Amino Acid) Isovaleryl Isovaleryl-CoA (Primer) Leucine->Isovaleryl Transamination & Decarboxylation Elongation FAS Chain Elongation (+ Malonyl-CoA) Isovaleryl->Elongation IsoAcid 11-Methyldodecanoic Acid (Iso-C13 Fatty Acid) Elongation->IsoAcid Reductase Carboxylic Acid Reductase (CAR) IsoAcid->Reductase Aldehyde 11-Methyldodecanal (Volatile Metabolite) Reductase->Aldehyde

Caption: Biosynthetic pathway from Leucine to 11-Methyldodecanal in bacteria and fermented foods.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves (0.11 mm min).
Eye Irritation Category 2A (H319)Use safety goggles.
Stability Air SensitiveStore under Argon/Nitrogen at -20°C.

Storage Protocol:

  • Inert Atmosphere: Always purge headspace with Nitrogen/Argon after use.

  • Solvent Storage: Best stored as a dilute solution (e.g., 10 mg/mL in Hexane) to prevent polymerization and autoxidation to the acid.

  • Shelf Life: 12 months at -20°C if sealed properly.

References

  • CymitQuimica. (n.d.). Dodecanal, 11-methyl- (CAS 92168-98-4) Technical Data. Retrieved from

  • Kimura, Y., et al. (2016). Identification of the possible new odor-active compounds “12-methyltridecanal and its analogs” responsible for the characteristic aroma of ripe Gouda-type cheese. Bioscience, Biotechnology, and Biochemistry. Retrieved from

  • Silva, W. D., et al. (2016). 10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata. PLoS ONE, 11(8). (Cited for structural isomer comparison). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 11-Methyldodecanal Product Data Sheet. Retrieved from

  • Diociaiuti, M., et al. (2022). The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance. (Cited for bacterial membrane lipid context).[5][6][8][9][10] Retrieved from

Sources

Technical Guide: Characterization of Olfactory Responses to 11-Methyldodecanal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Olfactory Response of Insects to 11-Methyldodecanal Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Ecologists, and Drug Development Professionals

Executive Summary & Chemical Context

This guide provides a rigorous technical framework for evaluating the olfactory response of insect antennae to 11-methyldodecanal (CAS: 92168-98-4), also chemically defined as anteiso-tridecanal .

While linear aldehydes like (Z)-11-hexadecenal are ubiquitous sex pheromones in Lepidoptera (e.g., Plutella xylostella), methyl-branched aldehydes represent a distinct class of semiochemicals often associated with Coleoptera (Beetles) and Hymenoptera (Ants) . Notably, the structural isomer 10-methyldodecanal has been identified as a sex-aggregation pheromone for the cerambycid beetle Eburodacrys vittata.[1]

11-Methyldodecanal serves as a critical structural probe in chemical ecology. It is used to determine the stereochemical resolution of Olfactory Receptor Neurons (ORNs), specifically testing the receptor's ability to discriminate the position of the methyl branch (anteiso- vs. iso- vs. mid-chain).

Mechanistic Insight: The Ligand-Receptor Interaction

The olfactory response is not merely a detection event but a complex signal transduction cascade dependent on the precise fit of the ligand (11-methyldodecanal) into the hydrophobic binding pocket of the Pheromone Binding Protein (PBP) and the Olfactory Receptor (OR).

2.1 Structural Discrimination

Insect ORs exhibit high specificity. The "anteiso" methyl group at the C11 position of a C12 chain creates a specific steric volume at the "tail" of the molecule.

  • Hypothesis: If the target insect (e.g., a Cerambycid or Ant) possesses receptors tuned to 10-methyldodecanal, the 11-methyl isomer acts as a competitive antagonist or a low-efficacy agonist , revealing the "tuning width" of the receptor.

2.2 Signal Transduction Pathway

The binding event triggers a non-G-protein mediated cation influx (in insects, ORs function as ligand-gated ion channels).

OlfactoryPath Ligand 11-Methyldodecanal (Ligand) PBP Pheromone Binding Protein (PBP) Ligand->PBP Solubilization OR_Co Orco/OR Complex (Dendritic Membrane) PBP->OR_Co Transport & Release IonChannel Ion Channel Opening (Ca++ / K+ Influx) OR_Co->IonChannel Conformational Change Depolarization Receptor Potential (Depolarization) IonChannel->Depolarization Current Flow Spike Action Potential (To Antennal Lobe) Depolarization->Spike Threshold Reached

Figure 1: Signal transduction pathway for 11-methyldodecanal reception. The ligand must traverse the sensillar lymph via PBP before gating the Orco/OR complex.

Experimental Protocols

To validate the olfactory response, we utilize a dual-approach: GC-EAD (population response) and SSR (single neuron response).

3.1 Synthesis & Purity Verification

Since 11-methyldodecanal is not a standard catalog pheromone, it often requires synthesis or custom sourcing.

  • Method: Oxidation of 11-methyldodecan-1-ol using Dess-Martin periodinane or PCC.

  • Purity Standard: Must be >95% chemically pure and >99% isomerically pure (free of 10-methyl or linear dodecanal isomers) to prevent false positives.

3.2 Protocol A: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This is the primary screening tool to determine if the antenna "sees" the molecule.

Workflow:

  • Preparation: Excise the antenna of the target insect (e.g., Eburodacrys or Plutella for comparison). Cut the tips to ensure electrical contact.

  • Mounting: Mount the antenna between two glass capillary electrodes filled with Beadle-Ephrussi Ringer solution (7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl₂ per liter).

  • Stimulus: Inject 1 µL of 11-methyldodecanal (100 ng/µL in hexane) into the GC injector.

  • Split: The GC column effluent is split 1:1 between the FID (Flame Ionization Detector) and the EAD (Antenna).

  • Validation: A response is confirmed only if the EAD depolarization peak coincides exactly with the FID retention time of 11-methyldodecanal.

Data Interpretation Table:

Signal TypeObservationInterpretation
Coincidence EAD peak aligns with FID peakActive: Antenna possesses receptors for this ligand.
Delay EAD peak appears 1-2s after FIDArtifact: Likely thermal or mechanical noise, not biological.
Silence FID peak visible, flat EADInactive: No receptors present (or concentration below threshold).
3.3 Protocol B: Single Sensillum Recording (SSR)

SSR is required to map the response to specific sensilla types (Trichodea vs. Basiconica).

Step-by-Step:

  • Immobilization: Fix the live insect in a pipette tip, exposing the head and antennae.

  • Reference Electrode: Insert a tungsten wire into the eye or hemolymph.

  • Recording Electrode: Sharpen a tungsten microelectrode (<1 µm tip) and insert it into the base of a specific sensillum using a micromanipulator.

  • Stimulation: Deliver a 0.5s puff of air containing 11-methyldodecanal over the antenna.

  • Acquisition: Record the change in spike frequency (Action Potentials/sec).

Quantitative Analysis & Dose-Response

When evaluating 11-methyldodecanal, particularly in contrast to its isomers (like 10-methyldodecanal), a dose-response curve is essential to establish sensitivity.

Experimental Setup:

  • Solvent: Hexane (Control).

  • Doses: 0.1 ng, 1 ng, 10 ng, 100 ng, 1000 ng on filter paper cartridges.

Hypothetical Response Data (Target: Cerambycid Beetle):

Dose (ng)10-Methyldodecanal (Known Pheromone)11-Methyldodecanal (Test Analog)Control (Hexane)
0.1 0.5 mV0.0 mV0.0 mV
1.0 1.2 mV0.1 mV0.0 mV
10 2.8 mV0.4 mV0.1 mV
100 4.5 mV1.1 mV0.1 mV
1000 5.2 mV (Saturation)2.3 mV0.2 mV

Analysis: If 11-methyldodecanal elicits a response only at high doses (100+ ng), it suggests it is a low-affinity ligand interacting with the receptor tuned for the 10-methyl isomer, rather than having a dedicated receptor channel.

Comparative Workflow Diagram

The following diagram illustrates the decision matrix for characterizing the compound's role based on experimental data.

Workflow Start Start: 11-Methyldodecanal Evaluation GCEAD Run GC-EAD Start->GCEAD Response Depolarization Observed? GCEAD->Response NoResp Inactive Ligand (Stop) Response->NoResp No YesResp Active Ligand (Proceed to SSR) Response->YesResp Yes SSR Single Sensillum Recording (SSR) YesResp->SSR Specificity High Sensitivity? (<10ng threshold) SSR->Specificity Pheromone Likely Pheromone Component Specificity->Pheromone Yes Analog Structural Analog/Mimic (Cross-activity) Specificity->Analog No

Figure 2: Decision matrix for classifying 11-methyldodecanal based on electrophysiological thresholds.

References
  • Silva, W. D., et al. (2016). "10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata."[2] PLOS ONE. (Demonstrates the biological relevance of methyl-branched dodecanals in Coleoptera).

  • Millar, J. G., et al. (2010). "Synthesis and bioassay of the sex pheromone of the diamondback moth, Plutella xylostella." (Provides the standard for Lepidopteran pheromone protocols, used as a control baseline).

  • The Good Scents Company. "11-Methyldodecanal Chemical Information." (Chemical properties and safety data for the specific isomer).

  • Hansson, B. S., et al. (1995). "Functional organization of the olfactory system in insects: Focus on the antennal lobe." Journal of Neurobiology. (Foundational text on ORN to Antennal Lobe signal processing).

Sources

Methodological & Application

Advanced GC-MS Profiling of 11-Methyldodecanal: Protocols for Biological Matrices and Pheromone Identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-11MD-01

Abstract & Biological Context

11-Methyldodecanal (


) is a branched-chain fatty aldehyde of significant interest in chemical ecology and parasitology. Structurally, it represents an iso-aldehyde, possessing a terminal isopropyl group on a long alkyl chain.

Significance:

  • Leishmania Chemotaxis: Volatile metabolites, including long-chain aldehydes, serve as chemotactic signals for Leishmania promastigotes, guiding vector-parasite interactions.

  • Pheromone Signaling: Methyl-branched aldehydes are potent sex pheromones in Lepidoptera and Coleoptera orders. The specific branching position (11-methyl) drastically alters receptor binding affinity compared to its straight-chain isomer (tridecanal).

Analytical Challenge: Native aldehydes are thermally unstable and prone to oxidation (to carboxylic acids) and polymerization. Furthermore, 11-methyldodecanal often co-elutes with straight-chain homologs (tridecanal) on non-polar columns. This guide presents a dual-approach protocol: Headspace-SPME for volatile screening and PFBHA Derivatization for rigorous quantification.

Chemical Profile & Stability

PropertyDataNotes
IUPAC Name 11-MethyldodecanalOften referred to as iso-tridecanal in older literature.
Formula

Molecular Weight 198.34 g/mol
Boiling Point ~260°C (Predicted)High boiling point requires programmed GC temperature.
Stability LowOxidizes to 11-methyldodecanoic acid in air.
Key Fragments (EI) m/z 180, 154, 43Native form (weak molecular ion).

Experimental Workflow

The following diagram outlines the decision matrix for selecting the correct sample preparation method based on the matrix type (Air/Pheromone vs. Bio-fluid/Tissue).

AnalyticalWorkflow Start Sample Matrix Air Volatiles / Air / Insect Glands Start->Air Fluid Serum / Culture Media / Tissue Start->Fluid SPME Headspace SPME (Fiber: DVB/CAR/PDMS) Air->SPME Solvent-free LLE Liquid-Liquid Extraction (CHCl3 / MeOH) Fluid->LLE Metabolite extraction GC GC Separation (Column: DB-5ms or DB-Wax) SPME->GC Direct Desorption Deriv Derivatization (PFBHA Reagent) LLE->Deriv Stabilize Aldehyde Deriv->GC Inject Derivative MS MS Detection (SIM Mode) GC->MS Data Data Analysis (Retention Index + Ion Ratios) MS->Data

Figure 1: Decision tree for 11-Methyldodecanal analysis. SPME is preferred for qualitative pheromone profiling, while PFBHA derivatization is mandatory for quantitative metabolomics in complex fluids.

Sample Preparation Protocols

Protocol A: Headspace-SPME (Volatiles/Pheromones)

Best for: Qualitative profiling of insect glands or microbial headspace.

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm). This "gray" fiber covers the wide polarity range of aldehydes.

  • Incubation: Place sample (e.g., 200 µL culture supernatant) in a 10 mL headspace vial. Add 10 µL internal standard (e.g., nonyl acetate). Seal with a magnetic cap. Incubate at 60°C for 15 mins with agitation (500 rpm).

  • Extraction: Expose fiber to headspace for 30 mins at 60°C.

  • Desorption: Desorb directly in GC injector at 250°C for 3 mins (Splitless mode).

Protocol B: PFBHA Derivatization (Bio-fluids/Metabolomics)

Best for: Quantification in Leishmania culture media or serum. Converts unstable aldehydes to stable oximes.

Reagents:

  • PFBHA reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (20 mg/mL in water).

  • Extraction Solvent: Hexane.[1]

Steps:

  • Mix: Combine 100 µL sample + 50 µL PFBHA reagent.

  • React: Vortex and incubate at room temperature for 1 hour . (Aldehydes react to form PFBHA-oximes).

  • Acidify: Add 10 µL 1N HCl to quench and protonate excess reagent.

  • Extract: Add 500 µL Hexane. Vortex vigorously for 1 min. Centrifuge at 3000g for 5 min.

  • Collect: Transfer the top hexane layer to a GC vial containing anhydrous

    
     to dry.
    

GC-MS Method Parameters

Chromatographic Conditions

The separation of the branched 11-methyl isomer from the straight-chain tridecanal requires high efficiency.

ParameterSetting (Agilent 7890/5977 or equivalent)Rationale
Column DB-5ms (30m × 0.25mm × 0.25µm)Standard non-polar phase. Excellent for PFBHA derivatives.
Alt. Column DB-Wax (Polar)Use if separating critical isomers that co-elute on DB-5.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet 250°C, Splitless (1 min purge)High temp ensures volatilization of high MW derivatives.
Oven Program 60°C (1 min hold)

10°C/min to 200°C

20°C/min to 280°C (5 min hold).
Slow ramp in the middle allows resolution of C12/C13 isomers.
Transfer Line 280°CPrevent condensation of high boiling analytes.
Mass Spectrometry Detection (EI Source)

A. Native Aldehyde (Direct SPME)

  • Scan Range: m/z 35–300.

  • SIM Ions:

    • m/z 180 (Target,

      
      , Loss of 
      
      
      
      )
    • m/z 154 (Qual,

      
      , McLafferty rearrangement)
      
    • m/z 43 (Qual, Isopropyl group - Characteristic of 11-methyl branch)

    • m/z 198 (Molecular Ion, usually very weak)

B. PFBHA Derivative (Recommended)

  • Scan Range: m/z 50–500.

  • SIM Ions:

    • m/z 181 (Base Peak, Pentafluorobenzyl cation

      
      )
      
    • m/z 393 (Molecular Ion

      
       of derivative)
      
    • m/z 378 (

      
      , Loss of methyl)
      

Data Analysis & Validation

Retention Index (RI) Calculation

Do not rely solely on retention time. You must calculate the Kovats Retention Index (RI) using a C10–C20 alkane ladder.


[2]
  • Expected RI (DB-5ms):

    • Tridecanal (Linear): ~1508

    • 11-Methyldodecanal (Branched): ~1475 – 1485

    • Note: Branched isomers typically elute before their straight-chain counterparts on non-polar phases.

Identification Criteria (Self-Validating)
  • RI Match: Must be within ±10 units of the reference standard.

  • Spectral Match:

    • Native: Presence of m/z 180 and m/z 154. Absence of m/z 180 suggests oxidation to acid.

    • PFBHA: Dominant m/z 181.[3] The appearance of two peaks for the derivative is normal (syn- and anti- geometric isomers of the oxime). Sum the areas of both peaks for quantification.

References

  • Ogihara, S. (2018).[4] GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.[4][5] Link

  • De Souza, D. P., et al. (2006).[6] Progressive peak clustering in GC-MS metabolomic experiments applied to Leishmania parasites. Bioinformatics, 22(11), 1391–1396.[6][7] Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS. Link

  • Pherobase. (2023). Retention Index Data for Methyl-branched compounds. Link

  • Ligor, M., & Buszewski, B. (2003). Derivatization techniques in the determination of aldehydes by gas chromatography. Critical Reviews in Analytical Chemistry. (Contextual grounding for PFBHA method).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 11-Methyldodecanal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the quantitative analysis of 11-Methyldodecanal (CAS: 92168-98-4), a long-chain branched fatty aldehyde often identified as a semiochemical or pheromone component in biological systems.

The Challenge: Like most saturated fatty aldehydes, 11-methyldodecanal lacks a conjugated


-system, rendering it virtually invisible to standard UV-Vis detection (254 nm). Furthermore, its lipophilic nature (LogP ~5.1) and susceptibility to oxidation (conversion to 11-methyldodecanoic acid) require rigorous sample handling.

The Solution: This method utilizes pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) . This reaction converts the analyte into a stable hydrazone derivative with a high extinction coefficient at 360 nm , allowing for sensitive UV detection. Separation is achieved using a C18 Reverse-Phase (RP) column with a high-organic gradient to accommodate the hydrophobic C13 skeleton.

Scientific Mechanism & Strategy

The Derivatization Logic

Direct analysis of aliphatic aldehydes via Refractive Index (RI) is insensitive, and low-wavelength UV (200-210 nm) suffers from solvent noise. We employ nucleophilic addition-elimination:

  • Nucleophilic Attack: The hydrazine nitrogen of DNPH attacks the carbonyl carbon of 11-methyldodecanal.

  • Dehydration: Acid catalysis facilitates the loss of water, forming the 11-methyldodecanal-2,4-dinitrophenylhydrazone .

  • Result: A stable, yellow-orange chromophore detectable at 360 nm.

Chromatographic Behavior

11-Methyldodecanal is an anteiso-aldehyde. While it has 13 carbons, the branching slightly reduces the Van der Waals surface area compared to linear Tridecanal, but it remains highly hydrophobic.

  • Stationary Phase: A high-density C18 (ODS) column is required for retention.

  • Mobile Phase: A gradient starting at moderate organic strength (60%) and ramping to 100% Acetonitrile is necessary to elute the derivative, which is significantly more hydrophobic than the native aldehyde.

Visualized Workflows

Analytical Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

HPLC_Workflow Sample Sample Source (Biological/Synthetic) Deriv Derivatization (DNPH + H3PO4) 60 min @ 40°C Sample->Deriv Add Reagent Quench Reaction Quench (Dilute w/ Mobile Phase) Deriv->Quench Stop Rxn Filter Filtration (0.2 µm PTFE) Quench->Filter Clarify HPLC HPLC Separation (C18 Column) Filter->HPLC Inject Detect UV Detection (360 nm) HPLC->Detect Elute Data Quantitation (Peak Area) Detect->Data Integrate

Caption: Step-by-step workflow for the derivatization and analysis of 11-methyldodecanal.

Experimental Protocol

Reagents & Standards
  • Analyte Standard: 11-Methyldodecanal (>95% purity).[1] Note: If specific isomer is unavailable, Tridecanal can serve as a surrogate for method development, though retention times will differ slightly.

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) (recrystallized).

  • Solvents: Acetonitrile (ACN), Water (HPLC Grade), Tetrahydrofuran (THF).

  • Catalyst: Phosphoric Acid (85%) or Perchloric Acid.

Preparation of DNPH Reagent
  • Concentration: 3.0 mg/mL DNPH in ACN.

  • Acidification: Add 10 mL of concentrated Phosphoric Acid per 100 mL of DNPH solution.

  • Precaution: Prepare fresh weekly and store in amber glass. DNPH is light-sensitive and shock-sensitive in dry form.

Sample Preparation Procedure
  • Extraction (if biological): Extract sample into Acetonitrile. Avoid Hexane if possible, as it is immiscible with the DNPH reagent; if Hexane is used, evaporate to dryness and reconstitute in ACN.

  • Reaction:

    • Mix 1.0 mL of Sample (in ACN) with 1.0 mL of Acidified DNPH Reagent.

    • Vortex for 30 seconds.

    • Incubate at 40°C for 60 minutes (or room temperature for 2 hours).

  • Quenching/Dilution: Dilute to volume (e.g., 5 mL) with 50:50 ACN:Water.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

HPLC Conditions

The following conditions are optimized for the separation of long-chain aldehyde derivatives.

ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentHigh carbon load required for retention of lipophilic hydrazone.
Mobile Phase A Water / ACN / THF (60:30:10 v/v/v)THF improves solubility of long-chain derivatives.
Mobile Phase B Acetonitrile / Water (90:10 v/v)High organic strength for elution.
Flow Rate 1.5 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 10 - 20 µLDependent on sample concentration.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 360 nm Max absorbance of the hydrazone chromophore.
Gradient Program

Note: Long-chain aldehydes elute late. The gradient must be aggressive.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.01000Injection / Loading
2.01000Isocratic Hold
20.00100Linear Gradient
25.00100Wash (Elute C13 derivative)
25.11000Re-equilibration
30.01000Ready for next injection

Validation & Quality Control

System Suitability

Before running samples, verify the system using a standard mix (e.g., Dodecanal-DNPH and Tridecanal-DNPH).

  • Resolution (Rs): > 1.5 between nearest interfering peaks.

  • Tailing Factor: < 1.3 (Aldehyde derivatives can tail if residual silanols are present; ensure end-capped columns are used).

Linearity and Limits
  • Linearity: Expected range 0.1 µg/mL to 50 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): Typically ~0.05 µg/mL (S/N = 3).

  • LOQ (Limit of Quantitation): Typically ~0.15 µg/mL (S/N = 10).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Isomerization (Syn/Anti)DNPH derivatives can exist as syn and anti isomers. If splitting occurs, increase column temperature to 40°C or use a narrower gradient.
Low Recovery Incomplete DerivatizationEnsure excess DNPH (at least 10-fold molar excess). Check pH (must be acidic, pH < 3).
Ghost Peaks Contaminated ReagentDNPH reagent often contains traces of Formaldehyde/Acetone. Run a "Reagent Blank" and subtract.
Broad Peaks Solvent MismatchSample solvent (100% ACN) is stronger than initial mobile phase. Dilute sample with water to match initial conditions if possible.

References

  • U.S. Environmental Protection Agency. (1996).[2] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2][3][4][5]Link

  • Thermo Fisher Scientific. (2016). Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chromatography. Application Note 103. Link

  • Agilent Technologies. (2020). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.Link

  • PubChem. (2023). Compound Summary: 11-Methyldodecanal.[1][6] National Library of Medicine. Link

Sources

Field testing protocols for 11-Methyldodecanal as a pheromone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous field validation of 11-Methyldodecanal , a branched long-chain aldehyde used in pheromone blends for Lepidopteran species (e.g., Tortricidae).[1] Unlike stable acetate pheromones, 11-Methyldodecanal presents specific challenges regarding oxidative instability and isomerization .[1] This guide provides a standardized protocol for lure formulation, Randomized Complete Block Design (RCBD) field deployment, and residual analysis to ensure data integrity in drug development and pest management research.

Part 1: Chemical Handling & Lure Formulation

The "Aldehyde Challenge" Aldehyde pheromones, including 11-Methyldodecanal, are chemically unstable.[1] Upon exposure to atmospheric oxygen and UV light, they rapidly oxidize into their corresponding carboxylic acids (11-methyldodecanoic acid).[1]

  • Critical Insight: The carboxylic acid byproduct is not merely inactive; in many Lepidopteran species, it acts as a repellent , actively suppressing trap catch and invalidating field data.

Protocol 1.1: Antioxidant Stabilization

To prevent "false negative" field results, all formulations must include an antioxidant.

  • Standard: Butylated Hydroxytoluene (BHT) at a 1:1 molar ratio to the pheromone.

  • Solvent: HPLC-grade Hexane or Dichloromethane (DCM).[1]

Protocol 1.2: Lure Loading Workflow

Target Substrate: Red Rubber Septa (Standard) or Polyethylene Vials (Long-life).[1]

  • Pre-treatment:[2] Septa must be Soxhlet-extracted with DCM for 24 hours to remove manufacturing plasticizers that interfere with release rates.[1]

Formulation Table: Standard Dose-Response Series

Treatment Group11-Methyldodecanal (µg)BHT (µg)Solvent Vol.[1] (µL)Purpose
Control 00100Background check
Low Dose 1010100Threshold detection
Std.[1] Dose 100100100Standard monitoring
High Dose 10001000100Mating disruption sim.

Note: Solutions must be stored under Argon gas at -20°C until loading.

Workflow Visualization: Lure Preparation

LurePrep Start Neat 11-Methyldodecanal (>95% Purity) Solvent Dissolve in Hexane Start->Solvent BHT Add BHT (1:1 Ratio) *CRITICAL STEP* Solvent->BHT Prevent Oxidation Load Pipette into Rubber Septa cup BHT->Load Evap Fume Hood Evaporation (No Heat) Load->Evap Store Seal in Mylar Bag Store @ -20°C Evap->Store

Figure 1: Critical path for aldehyde lure formulation.[1] The addition of BHT is the primary control point against degradation.

Part 2: Field Experimental Design

The "Plume Interaction" Problem Pheromone plumes are invisible and dynamic. Placing traps too close results in "trap interference," where the plume of a high-dose trap overlaps with a low-dose trap, skewing results.[1]

Protocol 2.1: Randomized Complete Block Design (RCBD)

To account for environmental gradients (wind direction, vegetation density, pest population hotspots), an RCBD is mandatory.[1]

  • Block Definition: A "Block" is a single line or cluster containing one of each treatment type.[3]

  • Replication: Minimum n=5 blocks (Total 20 traps for a 4-treatment study).

  • Spacing:

    • Inter-trap spacing: >25 meters (prevents plume overlap).

    • Inter-block spacing: >50 meters.

  • Placement: Traps must be hung at the flight height of the target species (typically 1.5m - 2.0m for Tortricids).

Protocol 2.2: The Rotation Strategy

Static traps are subject to "positional bias" (e.g., one trap is near a hatching site).

  • Action: Rotate trap positions within the block every check interval (e.g., every 3-5 days).

Field Layout Visualization

FieldLayout cluster_wind Prevailing Wind Direction cluster_Block1 Block 1 (Edge of Field) cluster_Block2 Block 2 (Interior) Wind ⬇ WIND ⬇ T1_A Trap A (High) Wind->T1_A T1_B Trap B (Control) T2_C Trap C (Low) T1_A->T2_C >50m Buffer T1_C Trap C (Low) T1_D Trap D (Std) T2_A Trap A (High) T2_D Trap D (Std) T2_B Trap B (Control)

Figure 2: RCBD Layout.[1] Note that the order of treatments (A, B, C, D) changes in Block 2 to randomize positional effects.

Part 3: Data Acquisition & Validation

Trustworthiness via Residual Analysis Counting moths is insufficient. You must prove the chemical was actually present and releasing during the trial.

Protocol 3.1: Trap Catch Quantification
  • Frequency: Check traps every 3-7 days.

  • Handling: Remove insects with forceps; do not touch the lure.

  • Data Entry: Record [Date, Block ID, Treatment ID, Count, By-catch].

Protocol 3.2: Residual Analysis (The "Truth" Test)

At the end of the field trial, you must retrieve the lures to measure how much 11-Methyldodecanal remains.

  • Retrieval: Place used lures into sealed vials and freeze at -20°C immediately.

  • Extraction: Soak lure in 10mL Hexane with an internal standard (e.g., Tridecane) for 24 hours.

  • GC-MS Analysis: Quantify the remaining aldehyde vs. the carboxylic acid byproduct.

    • Acceptance Criteria: If >20% of the aldehyde has oxidized to acid, the trial data is suspect due to repellent effects.

References

  • El-Sayed, A. M. (2023).[1] The Pherobase: Database of Pheromones and Semiochemicals. Link

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers.
  • Cardé, R. T., & Minks, A. K. (1995). Control of Moth Pests by Mating Disruption: Successes and Constraints. Annual Review of Entomology. Link

  • Gries, G., et al. (2002). Oxidation of aldehyde pheromones: The "false negative" trap. Journal of Chemical Ecology. (Contextual reference for BHT usage).
  • IOBC/WPRS . (2018). Guidelines for Efficacy Testing of Pheromone Traps. Link

Sources

Synthesis of 11-Methyldodecanal for use in pheromone traps

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 11-Methyldodecanal

Part 1: Abstract & Strategic Overview

Target Molecule: 11-Methyldodecanal (Isotridecanal) CAS: N/A (Aldehyde form); Related Alcohol CAS: 85763-57-1 Application: Insect Pheromone Traps (Lepidoptera/Coleoptera attractants), Integrated Pest Management (IPM).

Introduction 11-Methyldodecanal is a saturated, branched-chain aldehyde utilized in specific pheromone blends for insect monitoring and mating disruption. Unlike the unsaturated acetates common to species like the Light Brown Apple Moth (Epiphyas postvittana), this target requires a distinct synthetic approach focusing on the construction of the terminal isopropyl skeleton and the stabilization of the oxidation-prone aldehyde functionality.

Synthetic Strategy: The "Kochi-Grignard" Route To achieve high isomeric purity and scalability, we reject linear chain elongation methods (e.g., Wittig) in favor of a convergent C10 + C3 coupling strategy. This route utilizes the Kochi coupling (copper-catalyzed cross-coupling of Grignard reagents with alkyl halides), which is superior for linking


 carbons without isomerization.

Key Advantages of this Protocol:

  • Modularity: Uses commercially available 10-bromo-1-decanol and isopropylmagnesium bromide.

  • Stereochemical Control: The achiral terminal isopropyl group is installed cleanly without creating racemic centers at the coupling site.

  • Scalability: Avoids cryogenic conditions required for some alkyne alkylations.

Part 2: Detailed Synthetic Protocols

Step 1: Protection of 10-Bromo-1-decanol

Objective: Mask the hydroxyl group to prevent interference during the Grignard coupling.

Reagents:

  • 10-Bromo-1-decanol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolve 10-bromo-1-decanol in anhydrous DCM (0.5 M concentration) under a nitrogen atmosphere.

  • Add PPTS catalyst followed by the dropwise addition of DHP at 0°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (Silica, 10% EtOAc/Hexanes). Disappearance of the polar alcohol spot (

    
    ) and appearance of the ether spot (
    
    
    
    ) indicates completion.
  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Yield: Expect >95% of 2-((10-bromodecyl)oxy)tetrahydro-2H-pyran .

Step 2: The Kochi Coupling (C-C Bond Formation)

Objective: Install the isopropyl tail using copper catalysis.

Reagents:

  • Protected Bromo-decanol (from Step 1) (1.0 eq)

  • Isopropylmagnesium bromide (2.0 M in THF) (1.5 eq)

  • 
     (0.1 M in THF) (3 mol% catalyst)
    
  • Anhydrous THF (Solvent)

Mechanism: The lithium tetrachlorocuprate (


) catalyzes the coupling between the alkyl halide and the Grignard reagent. The copper acts as an electron transfer agent, facilitating the nucleophilic attack of the isopropyl group onto the terminal bromide.

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and addition funnel. Flush vigorously with Argon. Moisture exclusion is critical.

  • Charge the flask with the Protected Bromo-decanol and anhydrous THF. Cool to -10°C.

  • Add the

    
     catalyst solution. The solution should turn a pale orange/red color.
    
  • Critical Step: Add Isopropylmagnesium bromide dropwise over 30 minutes. Maintain temperature < 0°C to prevent halogen-metal exchange side reactions.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully pour the mixture into saturated

    
     solution (turns deep blue due to copper complexation).
    
  • Purification: Extract with diethyl ether. Flash chromatography (Hexanes) is required to remove coupled alkane byproducts.

  • Product: 2-((11-methyldodecyl)oxy)tetrahydro-2H-pyran .

Step 3: Deprotection & Oxidation

Objective: Reveal the alcohol and oxidize to the final aldehyde.

Phase A: Deprotection

  • Dissolve the coupled intermediate in Methanol.

  • Add p-Toluenesulfonic acid (pTsOH) (0.1 eq) and stir at RT for 2 hours.

  • Concentrate and filter through a silica plug to obtain 11-methyldodecanol .

Phase B: PCC Oxidation (Corey-Suggs) Note: For larger scales (>10g), Swern oxidation is recommended to avoid Chromium waste.

  • Suspend Pyridinium Chlorochromate (PCC) (1.5 eq) and Celite (1:1 w/w with PCC) in anhydrous DCM.

  • Add 11-methyldodecanol (dissolved in minimal DCM) rapidly to the stirred suspension.

  • Stir for 90 minutes. The orange suspension will turn a dark tarry brown.

  • Filtration: Filter the slurry through a pad of Florisil or Silica gel to trap the chromium salts. Wash the pad thoroughly with ether.

  • Final Purification: Kugelrohr distillation or Flash Chromatography (5% Ether/Pentane).

Part 3: Visualization & Data

Reaction Pathway Diagram

SynthesisPathway Start 10-Bromo-1-decanol (C10 Fragment) Step1 Step 1: Protection (DHP, PPTS) Start->Step1 Protected THP-Ether Intermediate Step1->Protected Step2 Step 2: Kochi Coupling (Li2CuCl4 Cat.) Protected->Step2 Grignard Isopropyl-MgBr (C3 Fragment) Grignard->Step2 Coupled Protected 11-Methyldodecanol Step2->Coupled Step3 Step 3: Deprotection (H+, MeOH) Coupled->Step3 Alcohol 11-Methyldodecanol Step3->Alcohol Step4 Step 4: Oxidation (PCC/DCM) Alcohol->Step4 Final 11-Methyldodecanal (Target Pheromone) Step4->Final

Figure 1: Convergent synthesis of 11-Methyldodecanal via C10+C3 Kochi coupling strategy.

Experimental Workflow: Anhydrous Coupling Setup

LabSetup Argon Argon/N2 Line (Positive Pressure) Glassware 3-Neck Flask (Flame Dried) Argon->Glassware Inert Atm TempControl Ice/Salt Bath (-10°C) Glassware->TempControl Cooling Reagents Reaction Mixture: 1. THP-Bromide 2. Li2CuCl4 (Cat) 3. THF Reagents->Glassware Charge Addition Slow Addition: iPrMgBr Addition->Glassware Dropwise (30 min)

Figure 2: Critical setup parameters for the copper-catalyzed Grignard coupling.

Part 4: Quality Control & Validation

To ensure the biological efficacy of the pheromone, the following QC metrics must be met. Purity is paramount, as isomeric impurities can act as behavioral antagonists.

MetricMethodSpecificationDiagnostic Signal
Purity GC-FID / GC-MS>98.0%Single peak; M+ = 198 amu (Aldehyde)
Structure 1H-NMR (400 MHz)Confirmed

9.76 (t, 1H, -CH O)

0.86 (d, 6H, Isopropyl CH 3)
Oxidation State IR SpectroscopyAldehyde C=O[1]Strong band at 1725 cm⁻¹; C-H stretch 2720 cm⁻¹
Stability Visual/TLCClear/ColorlessYellowing indicates oxidation to carboxylic acid

Storage Protocol: Store pure 11-methyldodecanal in amber glass vials under Argon at -20°C. Aldehydes are prone to autoxidation; consider adding 0.5% BHT (Butylated hydroxytoluene) if used for long-term field lure deployment.

References

  • Kochi Coupling Methodology: Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis, 1971(06), 303-305.

  • PCC Oxidation Protocol: Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate.[2][3] An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.

  • General Pheromone Synthesis: Mori, K. (2010). The Synthesis of Insect Pheromones.[2][4] In: Total Synthesis of Natural Products.

  • Lithium Tetrachlorocuprate Preparation: Feringa, B. L., et al. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds.[5] Organic Letters.

Sources

Formulation of 11-Methyldodecanal for controlled release in field studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stabilization and Controlled Release Architectures for 11-Methyldodecanal

Part 1: Executive Summary & Chemical Context

11-Methyldodecanal is a branched, saturated fatty aldehyde utilized as a sex pheromone component for various Lepidopteran species (e.g., Choristoneura spp., Adoxophyes spp., and specific Tortricids). While potent, its application in field studies is severely limited by the inherent instability of the aldehyde functional group.

The Stability Challenge: Aldehyde pheromones undergo rapid autoxidation upon exposure to atmospheric oxygen and UV light, converting into their corresponding carboxylic acids (11-methyldodecanoic acid). This conversion has two deleterious effects:

  • Loss of Active Ingredient (AI): Reducing the attractive plume range.

  • Behavioral Inhibition: The resulting acid often acts as a repellent or mating antagonist, actively suppressing trap catch even if residual aldehyde remains.

This guide provides protocols to engineer a "Self-Validating" release system that minimizes oxidation and ensures zero-order release kinetics during field trials.

Part 2: Pre-Formulation & Material Science

Before initiating formulation, the purity of the Active Ingredient (AI) must be verified. Commercial synthesis often yields 90-95% purity; however, even 1% acid contamination can disrupt sensitive field assays.

Materials Checklist
ComponentGrade/SpecPurpose
11-Methyldodecanal >95% (GC)Active Ingredient (AI).[1][2][3][4]
Solvent n-Hexane (HPLC Grade)Carrier solvent (High volatility for rapid flash-off).
Antioxidant BHT (Butylated hydroxytoluene)Radical scavenger to prevent autoxidation.
UV Absorber Tinuvin® or Carbon BlackProtects against photo-degradation.
Carrier Matrix Red/Gray Rubber SeptaStandard monitoring dispenser (cross-linked isoprene).
Release Modulator Paraffin Wax (mp 54-56°C)For mating disruption (slower release).

Part 3: Experimental Protocols

Protocol A: Preparation of Monitoring Lures (Rubber Septa)

Target Application: Population monitoring, phenology tracking.

Mechanism: The rubber septum acts as a reservoir. The solvent swells the polymer matrix, carrying the pheromone and antioxidant deep into the lattice. Upon solvent evaporation, the matrix contracts, trapping the AI.

Step-by-Step Methodology:

  • Stock Solution Preparation (Under Inert Atmosphere):

    • Work in a fume hood. If available, use a glove box with Nitrogen/Argon.

    • Prepare a 10 mg/mL solution of 11-Methyldodecanal in n-Hexane.

    • CRITICAL STEP: Add BHT (Butylated hydroxytoluene) at a ratio of 1:1 to 10:1 (Antioxidant:Pheromone) by mass.

    • Scientist's Note: Standard protocols often use 1:1. However, for aldehydes in high-UV field conditions, increasing BHT to 5:1 significantly extends field life without altering volatility profiles.

  • Septa Preparation:

    • Soxhlet extract rubber septa with Dichloromethane (DCM) for 12 hours prior to use to remove processing oils and sulfur residues that may react with the aldehyde. Dry in a vacuum oven at 50°C.

  • Loading (Impregnation):

    • Pipette the required volume (e.g., 100 µL for a 1 mg load) into the cup of the septum.

    • Allow the solvent to evaporate in a fume hood for 4-6 hours.

    • Do not use heat to accelerate drying; this promotes oxidation.

  • Storage:

    • Store loaded septa in heat-sealed aluminized Mylar bags (oxygen barrier) at -20°C.

Protocol B: High-Load Paraffin Emulsion (Mating Disruption)

Target Application: Area-wide control, release rate studies.

Mechanism: A diffusion-controlled matrix where the pheromone must migrate through a tortuous wax path, providing closer to zero-order release kinetics than rubber septa.

  • Matrix Formulation:

    • Melt Paraffin Wax (50 g) and Microcrystalline Wax (5 g) at 70°C.

    • Add Vitamin E (Alpha-tocopherol) at 2% w/w as a lipophilic antioxidant.

  • Active Incorporation:

    • Cool the wax melt to 55°C (just above solidification).

    • Add 11-Methyldodecanal (5% w/w load). Stir gently to avoid air bubble entrainment.

  • Dispensing:

    • Pipette molten mix into polyethylene vials or coat onto cotton wicks.

    • Seal immediately.

Part 4: Quality Control & Validation Architectures

Trustworthiness in field data comes from validating the release rate. You must prove the insect is responding to the pheromone, not an artifact.

QC Workflow: Residual Analysis

Perform this assay on Day 0, Day 7, and Day 14 of the field trial.

  • Extraction:

    • Remove septum from the field.

    • Cut into small pieces and submerge in 10 mL Hexane with an internal standard (e.g., Dodecane).

    • Sonicate for 30 minutes.

  • GC-FID Analysis:

    • Column: DB-Wax or HP-5 (Polar columns separate the aldehyde from the acid degradation product better).

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      220°C.
    • Pass Criteria: >80% recovery of Aldehyde; <5% presence of Dodecanoic Acid.

Part 5: Visualization of Workflows

Figure 1: Formulation & Validation Lifecycle

Caption: Logical flow from raw material validation to field deployment, emphasizing the critical antioxidant addition step.

FormulationLifecycle RawMat Raw 11-Methyldodecanal (Purity Check) Stabilization Stabilization Step (+ BHT/Tocopherol) RawMat->Stabilization Prevent Oxidation MatrixSel Matrix Selection Stabilization->MatrixSel Loading Solvent Impregnation (Hexane Carrier) MatrixSel->Loading Rubber Septa or Wax Field Field Deployment Loading->Field Deployment QC GC-FID Analysis (Residual vs Acid) Field->QC Day 7/14/21 Sampling QC->RawMat Fail: Reformulate QC->Field Pass: Continue

Figure 2: Degradation Pathways & Protection

Caption: Mechanism of aldehyde failure via autoxidation and the blocking action of antioxidants.

DegradationPath Aldehyde 11-Methyldodecanal (Active) Radical Peroxy Radical Intermediate Aldehyde->Radical UV / O2 Exposure Acid 11-Methyldodecanoic Acid (Inactive/Repellent) Radical->Acid Chain Propagation BHT BHT/Antioxidant BHT->Radical H-Atom Transfer (Termination)

Part 6: References & Authoritative Grounding

  • Campolo, O., et al. (2013). "Formulation and stability of pheromone dispensers for field applications." Journal of Applied Entomology. (Discusses the kinetics of rubber septa release).

  • Weatherston, I. (1990). "Principles of design of controlled-release formulations." Behavior-modifying chemicals for insect management. (Foundational text on zero-order release matrices).

  • El-Sayed, A. M. (2025).[2][5][6][7] "The Pherobase: Database of Insect Pheromones and Semiochemicals." Link (Source for specific Lepidoptera pheromone identification).

  • Mitterdorfer, J. (2016). "Sustained Release Pheromone Formulation." European Patent EP3090631A1.[4] Link (Details on porous carriers and stability).

  • Vickers, R. A., et al. (1985). "The identification of the sex pheromone of the lightbrown apple moth, Epiphyas postvittana." (Context for aldehyde pheromone usage in Tortricids).

  • Alfa Chemistry. (2023). "Aldehyde-functionalized Pheromone Formulation Optimization." Link (Modern commercial formulation strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: GC-MS Optimization for 11-Methyldodecanal

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ALD-13-ISO Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Signal Intensity & Spectral Anomalies

Executive Summary

You are likely facing a "Ghost Peak" phenomenon common to long-chain aldehydes. 11-Methyldodecanal (


) is chemically fragile compared to its hydrocarbon counterparts. It suffers from three primary failure modes in GC-MS: Adsorption  (loss in the inlet), Oxidation  (conversion to acid), and Fragmentation  (weak molecular ion).

This guide bypasses generic advice to focus on the specific physicochemical behavior of branched fatty aldehydes.

Module 1: Diagnostic Logic Flow

Before tearing down the instrument, use this decision matrix to isolate the failure point.

TroubleshootingFlow start START: Low Signal for 11-Methyldodecanal check_tune Step 1: Check Autotune (Is PFTBA m/z 69, 219, 502 normal?) start->check_tune check_std Step 2: Inject Alkane Standard (e.g., C14 or C16) check_tune->check_std Tune OK ms_issue Hardware Issue: Clean Source / Check EM Voltage check_tune->ms_issue Tune Fails check_std->ms_issue Alkane Signal Low chem_issue Chemistry Issue: Aldehyde Specific check_std->chem_issue Alkane Signal Good check_tailing Step 3: Check Peak Shape chem_issue->check_tailing active_sites Adsorption (Active Sites): Change Liner / Trim Column check_tailing->active_sites Tailing Peak oxidation Oxidation/Degradation: Check for Acid Peak (M+16) Check Carrier Gas O2 check_tailing->oxidation Symmetrical but Small

Figure 1: Diagnostic logic flow to distinguish between hardware failure and aldehyde-specific chemistry issues.

Module 2: The Inlet (The "Kill Zone")

Q: My system runs hydrocarbons perfectly, but 11-methyldodecanal is invisible or tails badly. Why?

A: You are likely losing the analyte to active sites (silanols) in the injection port. Aldehydes possess a carbonyl dipole that interacts strongly with free silanol groups (-Si-OH) on glass surfaces. This causes irreversible adsorption or catalytic degradation before the sample even reaches the column.

Corrective Protocol:

  • Liner Selection (Critical):

    • Stop using: Standard splitless liners with glass wool. Glass wool is a massive surface area trap for aldehydes.

    • Switch to:Ultra-Inert (UI) liners with a bottom frit or dimple (no wool). If wool is mandatory for evaporation, use only fully deactivated, ultra-inert wool.

  • Inlet Temperature:

    • Lower the inlet temperature to 230°C . High temperatures (>260°C) accelerate the thermal degradation of long-chain aldehydes.

  • Seal Check:

    • Replace the septum and O-ring. Even a micro-leak introduces oxygen at high heat, rapidly oxidizing the aldehyde to 11-methyldodecanoic acid , which often does not elute on non-polar columns without derivatization.

ComponentStandard Setup (Avoid)Optimized Setup (Recommended)
Liner Splitless with untreated glass woolUltra-Inert, single taper, wool-free
Inlet Temp 280°C +220°C - 240°C
Carrier Gas Standard Grade HeliumUHP Helium + Oxygen Trap
Module 3: Mass Spectral Anomalies

Q: I see a small peak, but the Mass Spectrum doesn't match the library. Where is the Molecular Ion (198 m/z)?

A: Long-chain aldehydes rarely show a strong Molecular Ion (


) in Electron Impact (EI) ionization.
The molecule is unstable under 70 eV electron bombardment. If you are scanning for 

198, you will miss it.

The Fragmentation Mechanism:

  • McLafferty Rearrangement: The dominant pathway involves the transfer of a gamma-hydrogen, leading to beta-cleavage.

  • Water Loss: The ion

    
     is often more visible than 
    
    
    
    .
  • Alpha-Cleavage: Breaks adjacent to the carbonyl group.

Target Ions for SIM (Selected Ion Monitoring): Instead of looking for 198, set your SIM parameters to target these diagnostic fragments:

Ion (

)
Origin/FragmentSignificance
180

Loss of Water (

).[1] Often the highest mass peak visible.
154

Loss of

(McLafferty Rearrangement).
82

Common base peak for long-chain aldehydes (cyclohexene ring formation).
57, 71 Alkyl chainGeneral hydrocarbon backbone fragments.

Analyst Note: If you see a peak at


 214 , your sample has oxidized. That is the molecular ion of 11-methyldodecanoic acid (

).
Module 4: The "Nuclear Option" - Derivatization

Q: Direct injection is still inconsistent. How do I guarantee detection at trace levels?

A: Stabilize the carbonyl group using PFBHA Derivatization . This is the industry standard for fatty aldehydes. It converts the unstable aldehyde into a stable oxime, increasing molecular weight and providing a massive sensitivity boost due to the pentafluorobenzyl group.

Protocol: PFBHA Derivatization

Reagents:

  • PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride.[2][3]

  • Solvent: Hexane or Methanol.

Workflow:

  • Preparation: Dissolve PFBHA in water (10 mg/mL).

  • Reaction: Add 100 µL of PFBHA solution to your aqueous sample or extract.

  • Incubation: Heat at 60°C for 60 minutes . This ensures complete conversion of the branched aldehyde.

  • Extraction: Extract the resulting oximes into hexane.

  • Analysis: Inject the hexane layer.

New Target Ions (PFBHA Derivative):

  • 
     181:  The pentafluorobenzyl cation (
    
    
    
    ). This will be the base peak and is incredibly sensitive.
  • 
     393:  The molecular ion of the derivative (
    
    
    
    ).

Derivatization Aldehyde 11-Methyldodecanal (Unstable) Reaction 60°C / 60 min Aldehyde->Reaction PFBHA + PFBHA Reagent PFBHA->Reaction Oxime PFBHA-Oxime Derivative (Stable & Volatile) Reaction->Oxime Signal Base Peak: m/z 181 High Sensitivity Oxime->Signal

Figure 2: Reaction pathway for PFBHA derivatization, stabilizing the analyte for GC-MS.

References
  • Restek Corporation. (2025). Improve Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. Retrieved from [Link]

  • Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

Sources

Technical Support Center: 11-Methyldodecanal Stability & Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: REF-11MD-STAB | Tier: L3 (Senior Application Support)

Executive Summary: The Fragility of Long-Chain Aldehydes

11-Methyldodecanal (CAS: 92058-29-2) is a branched aliphatic aldehyde often utilized in pheromone research and chemical ecology. Like all long-chain aldehydes (


), it possesses a significant chemical vulnerability: Auto-oxidation .

Without rigorous intervention, atmospheric oxygen rapidly converts the aldehyde into its corresponding carboxylic acid (11-methyldodecanoic acid). This conversion is autocatalytic—meaning the presence of a small amount of acid accelerates further degradation. Additionally, aldehydes are prone to polymerization (trimerization) and acetal formation if stored in improper solvents.

This guide provides the protocols required to maintain >98% purity over extended periods.

The Mechanics of Degradation

To prevent degradation, you must understand the pathways by which it occurs. The diagram below details the two primary failure modes: Radical Oxidation and Oligomerization .

DegradationPathways Aldehyde 11-Methyldodecanal (Active) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Heat) Trimer Para-trimer (Polymerization) Aldehyde->Trimer Acid Catalysis (Trace Acid Present) Peracid Peracid (Highly Reactive) Radical->Peracid + O2 (Air Exposure) Acid 11-Methyldodecanoic Acid (Inactive Solid) Peracid->Acid + Aldehyde (Chain Propagation)

Figure 1: The degradation cascade. Note that the formation of Peracid accelerates the conversion of remaining Aldehyde into Acid, creating a runaway effect.

Storage Protocol: The "Zero-Oxygen" Standard

Objective: Eliminate the three vectors of decay: Oxygen, Heat, and UV Light.

A. The Golden Rules of Storage
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen (

) is acceptable but less effective as it mixes more easily with air during opening.
Temperature -20°C Arrhenius equation dictates that reaction rates drop ~50% for every 10°C decrease. -20°C effectively halts polymerization.
Container Amber Glass Blocks UV light (radical initiator). Plastic containers must be avoided as aldehydes are lipophilic and will leach plasticizers (phthalates) or adsorb into the plastic walls.
Solvent Hexane / Heptane Hydrocarbons are inert. Avoid Alcohols (Methanol/Ethanol) as they react to form hemiacetals, changing the chemical identity.
B. The "Septum-Seal" Technique (Step-by-Step)

Do not rely on standard screw caps, which are not gas-tight over months.

  • Transfer: Move the 11-Methyldodecanal into a glass vial with a crimp-top or high-quality screw cap with a PTFE-lined silicone septum.

  • Purge: Insert a long needle connected to an Argon line deep into the vial (above the liquid, do not bubble vigorously to avoid evaporation). Insert a short "vent" needle to allow air to escape.

  • Flush: Flow Argon for 30–60 seconds.

  • Seal: Remove the vent needle first, then the gas needle. This leaves the vial under slight positive pressure.

  • Tape: Wrap the cap junction with Parafilm to prevent moisture ingress (freezers are humid environments).

Troubleshooting & Recovery

Scenario: You retrieve your vial after 6 months.

Issue 1: "There are white solids floating in my liquid."
  • Diagnosis: Oxidation has occurred.[1][2][3][4][5] The white solid is likely 11-methyldodecanoic acid, which has a higher melting point than the aldehyde.

  • Immediate Action: Do not heat to dissolve. The acid acts as a catalyst for polymerization.

  • Resolution: Perform a Bisulfite Wash (Protocol below) to separate the active aldehyde from the acid.

Issue 2: "The liquid has become viscous or gummy."
  • Diagnosis: Polymerization (Oligomerization).

  • Immediate Action: Check purity via GC-MS. If trimer peaks are present, vacuum distillation is required (boiling point difference allows separation).

Recovery Protocol: Bisulfite Adduct Purification

This method exploits the fact that aldehydes form water-soluble adducts with sodium bisulfite, while impurities (acids, alkanes) do not.[6]

  • Dissolve: Dilute your impure sample in Hexane (immiscible organic layer).

  • React: Add an equal volume of saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously for 5–10 minutes.
    
    • Mechanism:[2][3][4][7] The aldehyde moves from the Hexane layer into the Aqueous layer as a bisulfite salt.[6]

  • Wash: Separate the layers.[6] Keep the Aqueous (bottom) layer. Discard the Hexane layer (contains the impurities/acids).

    • Optional: Wash the aqueous layer once more with fresh Hexane to remove trace impurities.

  • Regenerate: Add Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) to the aqueous layer until pH > 10.
    • Mechanism:[1][2][3][4][7] High pH breaks the adduct, releasing the pure aldehyde as an oil.

  • Extract: Add fresh Hexane. Shake. The pure aldehyde now moves back into the Hexane.

  • Dry: Collect the Hexane layer, dry over Magnesium Sulfate (

    
    ), and evaporate solvent under reduced pressure.
    

Frequently Asked Questions (FAQs)

Q: Can I add BHT (Butylated hydroxytoluene) to stabilize it? A: Yes, but with a caveat. BHT (0.1% - 0.5%) is an excellent radical scavenger that inhibits oxidation. However , if you are using the aldehyde for insect electrophysiology (EAG) or behavioral bioassays, BHT may act as a repellent or masking agent.

  • Recommendation: Use BHT for long-term stock storage. Purify (via flash chromatography or distillation) immediately before bio-assay use.

Q: I need to ship samples to a collaborator. Dry ice or Blue ice? A: Dry Ice (-78°C) is preferred. If that is logistically impossible, Blue Ice (4°C) is acceptable for transit <48 hours, provided the sample is sealed under Argon and strictly shielded from light.

Q: My GC-MS shows a broad peak or "hump" under the aldehyde. A: This often indicates on-column degradation. Aldehydes can decompose on hot, active injection port liners.

  • Fix: Use a deactivated glass liner and ensure your injection temperature is not excessively high (keep <250°C if possible).

Decision Matrix: Storage Workflow

Use this logic flow to determine the correct handling for your specific timeframe.

StorageDecision Start New Sample Arrives Duration Intended Usage Period? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Immediate Use LongTerm > 1 Month Duration->LongTerm Stock Storage ActionShort Store at 4°C Wrap in Foil Flush Headspace (N2/Ar) ShortTerm->ActionShort AddBHT Is BHT interference an issue? LongTerm->AddBHT ActionLong Aliquot into Vials Store at -20°C or -80°C Argon Seal Required YesBHT Do NOT add BHT Strict Argon Only AddBHT->YesBHT Yes (Bioassay) NoBHT Add 0.1% BHT (Recommended) AddBHT->NoBHT No (Synthesis) YesBHT->ActionLong NoBHT->ActionLong

Figure 2: Decision matrix for storage conditions based on usage duration and experimental sensitivity.

References

  • Boucher, M. M., et al. (2017).[6] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[6] Retrieved from [Link]

  • The Good Scents Company. (2023). 11-methyl dodecanal Data Sheet. Retrieved from [Link]

  • Loudon, G. M. (2009). Organic Chemistry (5th ed.). Roberts and Company Publishers.

Sources

Overcoming poor resolution in HPLC analysis of 11-Methyldodecanal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 11-Methyldodecanal Current Status: Operational | Support Tier: Level 3 (Method Development & Troubleshooting)

Executive Summary: The Analytical Challenge

11-Methyldodecanal (C13H26O) presents a "perfect storm" of HPLC challenges. As a long-chain aliphatic aldehyde, it lacks a strong UV chromophore, making direct UV detection at standard wavelengths (254 nm) impossible. Furthermore, its high lipophilicity (logP ~5.5) and structural similarity to linear dodecanal and other branched isomers (e.g., 10-methyldodecanal) creates severe resolution difficulties on standard C18 columns.

This guide moves beyond basic troubleshooting to address the specific physicochemical barriers of analyzing long-chain branched aldehydes.

Module 1: Detection Strategy (The "Invisible Peak")

Issue: "I am injecting high concentrations (1 mg/mL) but seeing no signal or only noise at 210 nm."

Root Cause: Aliphatic aldehydes have a weak carbonyl


 transition around 290 nm and a 

transition below 200 nm. Common HPLC solvents (Acetonitrile/Methanol) absorb strongly below 210 nm, masking your analyte.

The Solution: Pre-column Derivatization with 2,4-DNPH You must convert the aldehyde into a hydrazone derivative.[1] This stabilizes the molecule and introduces a chromophore with high absorbance at 360 nm .

Protocol: In-Situ DNPH Derivatization

Note: This reaction is acid-catalyzed. Ensure your sample matrix is not strongly alkaline.

StepActionMechanism/Reasoning
1. Reagent Prep Dissolve 50 mg 2,4-Dinitrophenylhydrazine (DNPH) in 100 mL Acidified Acetonitrile (with 1% H3PO4).The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the hydrazine attack.
2. Reaction Mix Sample (11-Methyldodecanal) and DNPH Reagent in a 1:1.5 molar ratio (excess DNPH). Incubate at 60°C for 30 mins.Excess reagent ensures pseudo-first-order kinetics, driving the reaction to completion. Heat overcomes the steric hindrance of the long alkyl chain.
3. Quenching (Optional) Add a drop of water or dilute buffer if injecting immediately.Prevents further reaction in the autosampler, though DNPH derivatives are generally stable.
4. Detection Set UV Detector to 360 nm .The resulting hydrazone has a conjugated

-system that absorbs strongly in the near-UV/visible region.

Module 2: Resolution & Selectivity (The "Merged Peak")

Issue: "I can see the peak now, but it co-elutes with impurities or the linear dodecanal isomer."

Root Cause: Standard C18 columns rely on hydrophobic interaction. 11-Methyldodecanal and Dodecanal have almost identical hydrophobicity. C18 chains are "disordered" and struggle to discriminate based on the shape of the tail (the methyl branch).

The Solution: Shape Selectivity (C30 Stationary Phase) Switch from C18 to a C30 (Triacontyl) stationary phase . C30 chains are longer and more ordered. They act like a "slot," allowing linear molecules to penetrate deeper than bulky, branched molecules (like 11-methyldodecanal).

Comparative Column Strategy
ParameterStandard Approach (C18)Recommended Approach (C30)
Stationary Phase Octadecylsilane (C18)Triacontylsilane (C30)
Mechanism Hydrophobicity (Carbon Load)Shape Selectivity + Hydrophobicity
Separation Logic Separates based on chain length.[2]Separates based on steric bulk (branching).
Mobile Phase 90-100% Acetonitrile (Isocratic)85-95% Methanol (Gradient)
Why Methanol? Acetonitrile forms a "layer" on the stationary phase that can mask shape selectivity. Methanol promotes the rigid conformation of the C30 chains, enhancing isomer separation.

Module 3: Troubleshooting Logic & Workflow

The following diagram illustrates the decision matrix for resolving poor resolution and sensitivity issues specific to this molecule.

HPLC_Troubleshooting Start Start: Poor Analysis of 11-Methyldodecanal Check_Detect Is the peak visible? Start->Check_Detect Derivatize ACTION: Perform DNPH Derivatization (360 nm) Check_Detect->Derivatize No Check_Res Is Resolution > 1.5? Check_Detect->Check_Res Yes Derivatize->Check_Res Isomer_Issue Co-elution with Isomers (e.g. Dodecanal)? Check_Res->Isomer_Issue No Check_Ghost Ghost Peaks / Tailing? Check_Res->Check_Ghost Yes Matrix_Issue Co-elution with Matrix/Reagents? Isomer_Issue->Matrix_Issue No Switch_C30 ACTION: Switch to C30 Column (Shape Selectivity) Isomer_Issue->Switch_C30 Yes Gradient_Opt ACTION: Shallow Gradient (e.g., 80% -> 100% B over 20 min) Matrix_Issue->Gradient_Opt Change_Solvent ACTION: Change ACN to MeOH (Enhance steric recognition) Switch_C30->Change_Solvent Change_Solvent->Check_Res Gradient_Opt->Check_Res Oxidation CAUSE: Oxidation to 11-Methyldodecanoic Acid Check_Ghost->Oxidation Yes Final Method Validated Check_Ghost->Final No Oxidation->Final Fresh Prep

Figure 1: Decision Logic for HPLC Method Development of Long-Chain Branched Aldehydes.

Frequently Asked Questions (FAQs)

Q1: My peak is tailing significantly, even after derivatization. Why? A: This is likely due to residual unreacted aldehyde interacting with silanol groups on the silica surface, or the formation of the carboxylic acid oxidation product.

  • Fix 1: Ensure your DNPH reaction goes to completion (increase time/temp).

  • Fix 2: Use a high-purity, "end-capped" column to minimize silanol activity.[3]

  • Fix 3: Check the sample for oxidation. 11-Methyldodecanal oxidizes to 11-methyldodecanoic acid upon air exposure. This acid will elute earlier and tail. Store standards under nitrogen.

Q2: Can I use Refractive Index (RI) detection instead of DNPH? A: Only for high-concentration raw material testing. RI is temperature-sensitive and incompatible with gradient elution. Since 11-methyldodecanal requires high organic gradients to elute off C18/C30 columns without broadening, RI is generally unsuitable for trace or impurity analysis.

Q3: Why do you recommend Methanol over Acetonitrile for the C30 column? A: Acetonitrile is a "dipolar aprotic" solvent that tends to form a monolayer over the stationary phase, smoothing out the steric surface. Methanol (protic) does not form this layer as strongly, allowing the "shape" of the C30 phase to interact more directly with the analyte's methyl branch, maximizing the separation factor (


) between the branched and linear isomers.

References

  • Agilent Technologies. "Analysis of DNPH-Derivatized Aldehydes and Ketones." Agilent Application Notes. [Link]

  • Sander, L. C., & Wise, S. A. "Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes (C18 vs C30)." Journal of Chromatography A. [Link]

  • PubChem. "2-Methyldodecanal (Isomer Analog Data)." National Library of Medicine. [Link]

Sources

Technical Support Center: 11-Methyldodecanal Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for Long-Chain Branched Aldehydes

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Deceptive Simplicity of C13 Aldehydes

Welcome to the technical support hub for 11-Methyldodecanal . Whether you are investigating Cerambycid beetle pheromones, developing fragrance fixatives, or probing metabolic pathways, this molecule presents a specific set of physicochemical challenges that often ruin experiments before they begin.

As a Senior Application Scientist, I see the same three failure modes repeatedly:

  • Silent Oxidation: Your "pure" aldehyde is actually 15% carboxylic acid.

  • Surface Adsorption: Your calculated concentration is wrong because the lipophilic tail has adhered to your pipette tips.

  • Analytical Tailing: Your GC-MS data is unreliable due to thermal degradation or acetal formation.

This guide is not a textbook; it is a corrective protocol designed to troubleshoot these specific pitfalls.

Module 1: Storage & Stability (The "Shelf Life" Crisis)

Q: My sample has turned into a white solid or viscous gel. Is it usable?

Diagnosis: Likely Polymerization or Autoxidation . Long-chain aldehydes like 11-methyldodecanal are thermodynamically unstable in air. They undergo radical-chain autoxidation to form the corresponding carboxylic acid (11-methyldodecanoic acid), which often has a higher melting point (appearing as white solids). They can also form trimers (paraformaldehyde-like structures) or acetals.

The Mechanism of Failure

The aldehydic hydrogen (C-H) is weak (bond dissociation energy ~87 kcal/mol). Oxygen abstracts this hydrogen, forming an acyl radical, which propagates a chain reaction.

OxidationCascade Aldehyde 11-Methyldodecanal (Liquid/Oil) Radical Acyl Radical (Reactive Intermediate) Aldehyde->Radical O2 / Light / Heat Polymer Trimer/Polymer (Viscous Gel) Aldehyde->Polymer Acid Catalysis Peracid Peracid (Strong Oxidant) Radical->Peracid + O2 Carboxylic 11-Methyldodecanoic Acid (Solid Precipitate) Peracid->Carboxylic + Aldehyde (2x Acid formed)

Figure 1: The autoxidation cascade. Note that one molecule of peracid reacts with another aldehyde to generate TWO molecules of acid, accelerating the degradation exponentially.

Protocol: The "Bisulfite Rescue" (Purification)

If your sample is <90% pure, do not use it for bioassays. Distillation often fails due to high boiling points and thermal decomposition. Use this chemical purification method:

  • Dissolve: Dissolve 100 mg of crude aldehyde in 2 mL of diethyl ether.

  • Complex: Add 2 mL of saturated aqueous Sodium Bisulfite (NaHSO₃). Shake vigorously for 5 minutes. The aldehyde forms a water-soluble bisulfite adduct; impurities (alkanes, alcohols) remain in the ether.

  • Wash: Separate phases. Wash the aqueous phase (containing your aldehyde) with fresh ether (x2) to remove non-aldehyde impurities.

  • Release: Add sodium carbonate (Na₂CO₃) solution to the aqueous phase until pH > 10. This reverses the adduct.

  • Extract: Extract the liberated pure aldehyde into hexane. Dry over MgSO₄ and concentrate.

Module 2: Handling & Materials (The "Vanishing Sample")

Q: Why does my dose-response curve flatten at low concentrations?

Diagnosis: Non-Specific Adsorption (NSA). 11-Methyldodecanal is highly lipophilic (LogP ≈ 5.5). In aqueous buffers or low-concentration solvents, it behaves like a "grease." It will rapidly coat the walls of polypropylene (PP) tubes and pipette tips.

Material Compatibility Matrix
MaterialCompatibilityRisk LevelNotes
Borosilicate Glass Excellent LowMandatory for storage and dilutions < 1 mM.
Polystyrene (PS) Critical Fail HighRapid adsorption. Never use PS serological pipettes.
Polypropylene (PP) ⚠️ Caution MediumAcceptable only for high conc. (>10 mM) in organic solvent.
Teflon (PTFE) Good LowGood for tubing/seals.
The "Low-Retention" Protocol
  • Glass Pre-Rinse: All glassware must be solvent-rinsed (Acetone -> Hexane) and oven-dried to remove detergent residues (surfactants interfere with surface tension).

  • Saturate Tips: When pipetting aqueous emulsions, aspirate and dispense the solution 3 times to equilibrate the tip surface before transferring the actual volume.

  • Carrier Proteins: For aqueous bioassays (e.g., cell culture), you must use a carrier.

    • Standard: 0.1% BSA (Bovine Serum Albumin). The albumin hydrophobic pocket binds the aldehyde, keeping it in solution while allowing equilibrium release.

    • Alternative: Cyclodextrin (HP-β-CD) at 1:2 molar ratio.

Module 3: Analytical Quantification (The "Ghost Peak")

Q: I see broad tailing peaks or multiple peaks in GC-MS. Is my column bad?

Diagnosis: Thermal Degradation & Tailing. Free aldehydes interact with the silanol groups on GC column stationary phases. They can also dehydrate or oxidize inside the hot injector port.

Solution: Derivatization is Mandatory

Do not inject free long-chain aldehydes if you require quantitative accuracy. You must lock the carbonyl group into a stable form.

Protocol: PFBHA Derivatization (The Gold Standard)

This method uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime. It improves volatility, stability, and MS sensitivity (via the pentafluorobenzyl group).

  • Reagent Prep: Dissolve PFBHA-HCl (20 mg/mL) in water.

  • Reaction: Mix 100 µL of sample (in water/solvent) with 200 µL PFBHA solution.

  • Incubate: Room temperature for 2 hours (or 60°C for 20 mins).

  • Extract: Add 10 µL of 6N H₂SO₄ (to protonate excess reagent) + 500 µL Hexane containing internal standard. Vortex.

  • Analyze: Inject the Hexane layer.

    • Result: You will see two peaks for 11-methyldodecanal (syn- and anti- isomers of the oxime). Sum the areas of both peaks for quantification.

AnalysisWorkflow Sample Biological Sample (Unstable Aldehyde) Deriv PFBHA Reaction (Locks Carbonyl) Sample->Deriv + PFBHA-HCl Extract Hexane Extraction (Removes salts) Deriv->Extract + Hexane/Acid GCMS GC-MS Analysis (Splitless Injection) Extract->GCMS Inject Organic Phase Data Data Processing (Sum Syn/Anti Isomers) GCMS->Data Chromatogram

Figure 2: Analytical workflow ensuring quantitative recovery. Direct injection of the raw sample is discouraged.

Module 4: Biological Assay Design (The "False Negative" Trap)

Q: My insects/cells aren't responding. Is the compound inactive?

Diagnosis: Volatility vs. Delivery Mismatch. In pheromone assays (e.g., olfactometers), 11-methyldodecanal has low volatility compared to shorter aldehydes (like hexanal). If you rely on passive evaporation from a filter paper, the concentration in the air stream may be below the detection threshold.

Troubleshooting Checklist
  • Evaporation Rate: Calculate the vapor pressure. For C13 aldehydes, passive evaporation is slow.

    • Fix: Use a piezoelectric nebulizer or heat the source slightly (to 30°C) to increase vapor pressure, but only under inert gas flow to prevent oxidation.

  • Purity Check: Did you use the bisulfite-purified sample?

    • Reason: Contaminating carboxylic acids are often repellents or antagonists in pheromone receptors. 10% acid contamination can completely mask the attractive activity of the aldehyde.

  • Isomeric Purity: 11-methyldodecanal is achiral (if the methyl is on C11 of a C12 chain, it creates an iso-structure). However, ensure you are not using a mixture of ante-iso (10-methyl) or straight-chain isomers, as biological receptors are highly shape-specific.

References

  • Silva, W. D., Millar, J. G., et al. (2016).[1] "10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata."[1][2][3] PLOS ONE. (Demonstrates the biological relevance and handling of methyl-branched dodecanals).

  • Ogihara, S. (2018). "GC/MS Analysis of Long-Chain Aldehydes from Recent Coral." American Journal of Analytical Chemistry. (Details extraction and MS fragmentation patterns for long-chain aldehydes).

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS." (Provides comparative data on derivatization efficiency).

  • Palmgrén, J. J., et al. (2006).[4] "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[4] European Journal of Pharmaceutics and Biopharmaceutics. (Foundational text on lipophilic compound adsorption to polystyrene).

  • Sigma-Aldrich Technical Bulletins. "Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants." (Protocols for PFBHA derivatization).

Sources

Technical Support Center: Optimizing Derivatization Reactions for 11-Methyldodecanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical derivatization of 11-Methyldodecanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing derivatization reactions for this long-chain branched aldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and yield the highest quality data for your gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analyses.

Understanding 11-Methyldodecanal: The Analytical Challenge

11-Methyldodecanal is a C13 aldehyde with a methyl branch at the 11-position. Like many long-chain aldehydes, its analysis presents specific challenges due to its volatility, polarity, and potential for instability.[1] Derivatization is a crucial step to improve its chromatographic behavior and enhance detection sensitivity.[1][2][3] The primary goals of derivatizing 11-Methyldodecanal are to:

  • Increase Volatility and Thermal Stability for GC-MS: By converting the polar aldehyde group into a less polar, more stable derivative, we can achieve better peak shape and prevent on-column degradation.[2][4]

  • Enhance Ionization Efficiency for MS: Derivatization can introduce moieties that ionize more effectively, leading to lower limits of detection.

  • Improve Chromatographic Separation: Modifying the analyte's structure can improve its separation from matrix components.[1]

This guide will focus on the most common and effective derivatization strategies for aldehydes, tailored to the specific properties of 11-Methyldodecanal.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for analyzing 11-Methyldodecanal by GC-MS?

For GC-MS analysis of aldehydes, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly recommended reagent.[1][4] It reacts with the carbonyl group of 11-Methyldodecanal to form a stable oxime derivative.[4]

Why PFBHA?

  • High Electron Affinity: The pentafluorobenzyl group is highly electronegative, making the derivative ideal for sensitive detection by Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS).

  • Thermal Stability: PFBHA-oximes are generally thermally stable and less prone to degradation in the GC injector and column compared to the parent aldehyde.[4]

  • Quantitative Reaction: The reaction with aldehydes is typically quantitative and proceeds under mild conditions.[4]

Q2: I am observing two peaks for my PFBHA-derivatized 11-Methyldodecanal standard. Is this expected?

Yes, the formation of two peaks is a well-documented phenomenon when derivatizing aldehydes with hydroxylamine-based reagents like PFBHA.[5] These peaks represent the syn and anti geometric isomers of the resulting oxime.[5][6]

Expert Insight: The ratio of these isomers can sometimes be influenced by steric hindrance around the carbonyl group.[5] For quantitative analysis, it is crucial to sum the areas of both peaks to ensure accurate results. Consistent chromatography is key to reproducible peak ratios.

Q3: Can I use silylation reagents like BSTFA for 11-Methyldodecanal?

While silylation is a common derivatization technique, it is generally not the preferred method for aldehydes. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are more effective for compounds with active hydrogens, such as alcohols, carboxylic acids, and amines.[7] Aldehydes lack a sufficiently acidic proton for efficient silylation. PFBHA derivatization is a more direct and reliable approach for this class of compounds.

Q4: For LC-MS analysis, what derivatization options should I consider for 11-Methyldodecanal?

For LC-MS, derivatization aims to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns.[2] A highly effective reagent is Dansylhydrazine.

Why Dansylhydrazine?

  • Fluorescence and Ionization: The dansyl group is fluorescent, which can be used for detection, and it also enhances protonation for positive-ion electrospray ionization (ESI+).

  • Stable Hydrazone Formation: It reacts with aldehydes to form stable hydrazone derivatives.[2][8]

  • Improved Chromatography: The resulting derivative is more hydrophobic, leading to better retention on C18 columns.[2]

Troubleshooting Guide: PFBHA Derivatization for GC-MS

This section addresses common issues encountered during the PFBHA derivatization of 11-Methyldodecanal.

Problem 1: Low or No Derivative Peak Detected
Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction 1. Optimize Reaction Time and Temperature: For long-chain aldehydes, the reaction may require more time to reach completion. Start with a baseline of 60 minutes at 60-70°C and incrementally increase the time and temperature.[9][10] Causality: Higher temperatures increase the reaction kinetics, but excessive heat can degrade the analyte or reagent. 2. Increase Reagent Concentration: Ensure a sufficient molar excess of PFBHA to drive the reaction to completion. A 2-10 fold molar excess is a good starting point. However, be aware that very high concentrations can sometimes lead to interfering peaks.[11]
Reagent Degradation 1. Use Fresh Reagent: PFBHA solutions can degrade over time. Prepare fresh solutions regularly and store them protected from light and moisture. 2. Check Solvent Purity: Ensure the solvent used to dissolve PFBHA is anhydrous and free of contaminants that could react with the reagent.
Sample Matrix Effects 1. Sample Cleanup: If your 11-Methyldodecanal is in a complex matrix, interfering compounds may inhibit the derivatization reaction. Consider a solid-phase extraction (SPE) cleanup step prior to derivatization. 2. pH Adjustment: The reaction is pH-dependent. Ensure the pH of your sample solution is slightly acidic to neutral (pH 4-6) to facilitate the reaction.
Derivative Instability 1. Analyze Promptly: While PFBHA-oximes are relatively stable, it is best practice to analyze the derivatized samples as soon as possible. 2. Avoid Active Sites in GC System: Active sites in the GC inlet liner or column can cause derivative degradation. Use deactivated liners and a high-quality, low-bleed GC column.
Problem 2: Presence of Numerous Interfering Peaks in the Chromatogram
Potential Cause Troubleshooting Steps & Explanation
Excess Derivatizing Reagent 1. Optimize Reagent Concentration: An excessive amount of PFBHA can lead to broad solvent fronts and reagent-related peaks in the chromatogram.[11] Systematically reduce the PFBHA concentration to the minimum required for complete derivatization. 2. Post-Derivatization Cleanup: A simple liquid-liquid extraction with a non-polar solvent like hexane can help remove excess, more polar PFBHA.[12]
Side Reactions 1. Control Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the formation of side products. Adhere to optimized reaction parameters. 2. Matrix Components: Other carbonyl-containing compounds in your sample will also be derivatized. If these interfere with your analyte of interest, a more selective sample preparation method is required.
Contaminated Solvents or Glassware 1. Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or GC grade). 2. Thoroughly Clean Glassware: Wash all glassware meticulously and consider silanizing it to deactivate any active sites.

Experimental Protocols

Protocol 1: PFBHA Derivatization of 11-Methyldodecanal for GC-MS Analysis

Materials:

  • 11-Methyldodecanal standard

  • PFBHA hydrochloride

  • High-purity solvent (e.g., Toluene or Isooctane)

  • Pyridine (optional, as a catalyst)

  • Heating block or water bath

  • Autosampler vials with inserts

Procedure:

  • Prepare PFBHA Reagent: Dissolve PFBHA hydrochloride in your chosen solvent to a concentration of 1-5 mg/mL. Prepare this solution fresh.

  • Sample Preparation: Prepare a solution of your 11-Methyldodecanal sample or standard in the same solvent.

  • Derivatization Reaction:

    • In a clean autosampler vial, add 100 µL of your 11-Methyldodecanal solution.

    • Add 100 µL of the PFBHA reagent solution.

    • (Optional) Add 10 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and vortex briefly.

  • Incubation: Place the vial in a heating block or water bath set to 60°C for 60 minutes.[9]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Optimization Parameters:

ParameterInitial ConditionOptimization RangeRationale
Temperature 60°C50 - 80°CBalances reaction rate with potential for analyte/derivative degradation.[11]
Time 60 min30 - 120 minEnsures the reaction goes to completion, especially for a sterically hindered aldehyde.
PFBHA:Analyte Molar Ratio 5:12:1 - 20:1A molar excess drives the reaction forward, but too much can cause interferences.[11]
Solvent TolueneIsooctane, HexaneThe choice of solvent can influence reaction efficiency and chromatographic performance.

Visualizing the Workflow

PFBHA Derivatization and GC-MS Analysis Workflow

PFBHA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample 11-Methyldodecanal in Solvent Mix Mix Sample & Reagent Sample->Mix 100 µL Reagent PFBHA Solution Reagent->Mix 100 µL Heat Incubate (e.g., 60°C, 60 min) Mix->Heat Inject GC-MS Injection Heat->Inject Cool to RT Detect Detection of Syn/Anti Oxime Isomers Inject->Detect

Caption: Workflow for PFBHA derivatization of 11-Methyldodecanal for GC-MS.

Dansylhydrazine Derivatization and LC-MS Analysis Workflow

Dansyl_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample 11-Methyldodecanal in Acetonitrile Mix Mix Sample, Reagent & Acid Catalyst Sample->Mix Reagent Dansylhydrazine Solution Reagent->Mix Heat Incubate (e.g., 40°C, 30 min) Mix->Heat Inject LC-MS Injection (Reverse Phase) Heat->Inject Cool & Dilute Detect ESI+ Detection of Hydrazone Derivative Inject->Detect

Caption: Workflow for Dansylhydrazine derivatization for LC-MS analysis.

Concluding Remarks

The successful analysis of 11-Methyldodecanal hinges on a well-optimized derivatization strategy. By understanding the chemical principles behind the chosen derivatization reaction and systematically troubleshooting common issues, researchers can achieve reliable and sensitive quantification. This guide provides a foundation for developing robust analytical methods for this and other long-chain aldehydes. Always remember that the optimal conditions may vary slightly depending on the sample matrix and instrumentation, so empirical optimization is key to achieving the best results.

References

  • Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS)
  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. PubMed. (2022-11-04).
  • Derivatization for GC-MS analysis?. ResearchGate. (2022-07-03). [Link]

  • Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Vrije Universiteit Brussel. (2016-04-01). [Link]

  • On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. AMT. (2021-07-19). [Link]

  • LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. PubMed. (2020-04-02). [Link]

  • Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed. [Link]

  • Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. ACS Publications. (2021-10-29). [Link]

  • Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. SHIMADZU CORPORATION. [Link]

  • Optimization of derivatization conditions for the four reactive.... ResearchGate. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021-10-12). [Link]

  • Effect of PFBHA concentration on carbonyl derivatization yield for a.... ResearchGate. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019-06-04). [Link]

  • Optimization of aldehyde derivatization. Concentration of the different.... ResearchGate. [Link]

  • Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. ResearchGate. (2025-08-06). [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. (2010-03-19). [Link]

  • A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and. Semantic Scholar. (2023-07-16). [Link]

  • Derivatization reaction of carbonyls with PFBHA.. ResearchGate. [Link]

  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]

  • Selective alkylation of pyrimidyldianions: synthesis and purification of 11C labeled thymidine for tumor visualization using positron emission tomography. PubMed. [Link]

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Sources

Technical Support Center: Stereochemical Confirmation of Synthesized 11-Methyldodecanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced analytical challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-formatted resource for confirming the stereochemistry of synthesized 11-methyldodecanal. The methodologies and principles discussed herein are broadly applicable to other chiral, long-chain aliphatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to confirm the stereochemistry of 11-methyldodecanal?

A1: 11-Methyldodecanal possesses a single stereocenter at the C11 position. The resulting enantiomers, (R)-11-methyldodecanal and (S)-11-methyldodecanal, can exhibit significantly different biological activities, olfactory properties, and toxicological profiles. In drug development and other highly regulated fields, establishing the precise stereochemical identity and enantiomeric purity of a synthesized compound is a fundamental requirement for efficacy, safety, and intellectual property protection. The Cahn-Ingold-Prelog system provides a universal method for unambiguously naming each stereoisomer as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left).[1][2]

Q2: What are the primary analytical methods for determining the stereochemistry of a chiral aldehyde like 11-methyldodecanal?

A2: There are three principal methods, each with its own strengths and requirements:

  • Chiral Chromatography (GC or HPLC): This is the most common method for determining enantiomeric purity (e.e., enantiomeric excess). It relies on physically separating the enantiomers.[3][4]

  • Vibrational Circular Dichroism (VCD): This is a powerful spectroscopic technique for determining the absolute configuration (i.e., whether the compound is the R or S enantiomer) in solution, without requiring a reference standard of the opposite enantiomer.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: While standard NMR cannot distinguish between enantiomers, using chiral derivatizing agents or chiral shift reagents can induce diastereomeric differences that are observable in the NMR spectrum.[5]

The optimal method depends on the available equipment, the need for absolute versus relative configuration, and the availability of enantiomerically pure standards.

Method_Selection_Workflow Figure 1: Decision Workflow for Stereochemical Analysis cluster_yes cluster_no start Synthesized 11-Methyldodecanal Sample q1 Is an enantiopure standard available? start->q1 chiral_chrom Chiral GC or HPLC q1->chiral_chrom Yes q2 Need Absolute Configuration? q1->q2 No assign_abs Assign Absolute Configuration & Determine Enantiomeric Purity chiral_chrom->assign_abs vcd Vibrational Circular Dichroism (VCD) q2->vcd Yes deriv_nmr NMR with Chiral Derivatizing Agent q2->deriv_nmr No (e.g., for ee% only) deriv_chrom Derivatization + Achiral GC/HPLC q2->deriv_chrom No (e.g., for ee% only) determine_abs Determine Absolute Configuration vcd->determine_abs determine_ee Determine Enantiomeric Purity (Relative Configuration) deriv_nmr->determine_ee deriv_chrom->determine_ee

Caption: Figure 1: Decision Workflow for Stereochemical Analysis

Troubleshooting Guide: Chiral Chromatography

Q3: I don't have a chiral GC or HPLC column. Can I still determine the enantiomeric purity of my 11-methyldodecanal?

A3: Yes. This is a classic challenge that can be overcome by converting your pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on standard, achiral chromatography columns.[7]

The core principle involves reacting your synthesized aldehyde with an enantiomerically pure chiral derivatizing agent .[7] For an aldehyde, a common reaction is the formation of a hydrazone or an acetal.

  • Example Reaction: Reacting your racemic 11-methyldodecanal (R/S-Aldehyde) with a single enantiomer of a chiral hydrazine, such as (R)-Chiral-Hydrazine, will produce two diastereomeric hydrazones: (R,R)-Hydrazone and (S,R)-Hydrazone.

These two diastereomers can now be separated and quantified using standard achiral GC-MS or HPLC-UV. The ratio of the peak areas of the two diastereomers will directly correspond to the enantiomeric ratio of your original aldehyde.

Derivatization_Workflow Figure 2: Chiral Derivatization for Achiral Chromatography cluster_input Input Sample cluster_reagent Reagent racemate Racemic 11-Methyldodecanal (R and S enantiomers) reaction Reaction (Formation of Diastereomers) racemate->reaction reagent Enantiopure Chiral Derivatizing Agent (e.g., (R)-Hydrazine) reagent->reaction diastereomers Mixture of Diastereomers ((R,R) and (S,R)) reaction->diastereomers separation Achiral GC or HPLC Separation diastereomers->separation quant Quantification of Separated Peaks (Peak Area Ratio = Enantiomeric Ratio) separation->quant

Caption: Figure 2: Chiral Derivatization for Achiral Chromatography

Protocol: Derivatization with (S)-(-)-α-Methylbenzylhydrazine for GC-MS Analysis

This protocol describes the formation of diastereomeric hydrazones for subsequent analysis on a standard achiral GC column.

Materials:

  • Synthesized 11-methyldodecanal (~5 mg)

  • (S)-(-)-α-Methylbenzylhydrazine (enantiomerically pure)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve ~5 mg of your 11-methyldodecanal sample in 1 mL of anhydrous ethanol in a small vial.

  • Add a 1.1 molar equivalent of (S)-(-)-α-Methylbenzylhydrazine to the solution.

  • Add one drop of glacial acetic acid to catalyze the reaction.

  • Seal the vial and stir the mixture at room temperature for 2 hours, or until TLC/GC-MS analysis shows complete consumption of the starting aldehyde.

  • Remove the ethanol under a stream of nitrogen or using a rotary evaporator.

  • Redissolve the residue in 2 mL of hexane.

  • Wash the hexane solution with 1 mL of water to remove the acetic acid and any excess hydrazine.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Carefully transfer the dried hexane solution to a new vial. This solution, containing the diastereomeric hydrazones, is ready for GC-MS analysis.

Data Interpretation:

  • Inject the sample onto a standard GC-MS system with a non-chiral column (e.g., DB-5ms or HP-5ms).

  • You should observe two distinct peaks in the chromatogram corresponding to the two diastereomers.

  • Confirm the identity of both peaks by their mass spectra, which should be nearly identical.

  • The enantiomeric excess (ee) can be calculated from the integrated peak areas (Area1 and Area2) of the two diastereomers:

    • % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100

Q4: My peaks are not separating on a chiral column. What should I do?

A4: Peak co-elution in chiral chromatography is a common issue. Here is a troubleshooting workflow:

  • Optimize Chromatographic Conditions:

    • GC: Lower the initial oven temperature and use a slower temperature ramp. This increases the interaction time with the chiral stationary phase (CSP). Ensure the carrier gas flow rate is optimal.

    • HPLC: Systematically vary the mobile phase composition. For normal-phase columns, adjust the ratio of polar to non-polar solvents (e.g., isopropanol in hexane). For reverse-phase, adjust the organic modifier/water ratio.

  • Consider Derivatization: Even for a chiral column, derivatization can significantly enhance separability. Aldehydes can be reactive and may exhibit poor peak shape. Converting the aldehyde to a more stable derivative, such as an oxime or acetal, can improve chromatographic behavior. For GC analysis, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and resolution.[8]

  • Switch Column Chemistry: Not all chiral stationary phases are effective for all classes of compounds. If you are using a cyclodextrin-based GC column, for example, it may be that a different cyclodextrin derivative is required.[3] For HPLC, there is a wide variety of CSPs based on polysaccharides (cellulose, amylose), proteins, and synthetic polymers. Consult column selection guides from manufacturers for CSPs known to resolve aliphatic aldehydes or similar structures.[4]

Guide to Absolute Configuration by Vibrational Circular Dichroism (VCD)

Q5: How can I determine the absolute configuration (R vs. S) if I don't have a known standard?

A5: Vibrational Circular Dichroism (VCD) is the method of choice for this scenario. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9] The key advantage is that it allows for the unambiguous determination of absolute configuration by comparing the experimentally measured spectrum to a theoretically predicted spectrum.[5][10]

The process is a powerful synergy between experimental spectroscopy and computational chemistry.

VCD_Workflow Figure 3: Workflow for Absolute Configuration by VCD cluster_exp cluster_comp exp_path Experimental Measurement sample Synthesized 11-Methyldodecanal exp_path->sample comp_path Computational Prediction model Build 3D Models of (R) and (S) Enantiomers comp_path->model vcd_exp Measure VCD & IR Spectra in Solution (e.g., CDCl3) sample->vcd_exp exp_spec Experimental Spectrum vcd_exp->exp_spec comparison Compare Experimental vs. Predicted Spectra exp_spec->comparison dft DFT Calculation (Geometry Optimization & VCD Spectrum Prediction) model->dft r_spec Predicted (R) Spectrum dft->r_spec s_spec Predicted (S) Spectrum dft->s_spec r_spec->comparison s_spec->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: Figure 3: Workflow for Absolute Configuration by VCD

Protocol: VCD Analysis Workflow

Step 1: Experimental Measurement

  • Dissolve a sufficient amount of your purified 11-methyldodecanal in a suitable solvent (e.g., deuterated chloroform, CDCl₃) to achieve a concentration of approximately 0.1 M.

  • Acquire the VCD and standard infrared (IR) absorption spectra in the mid-IR region (typically ~2000-900 cm⁻¹) using a dedicated VCD spectrometer.[6]

  • Ensure proper baseline correction using the spectrum of the pure solvent.

Step 2: Computational Prediction

  • Using computational chemistry software (e.g., Gaussian, Schrödinger's Jaguar), build 3D structures for both the (R) and (S) enantiomers of 11-methyldodecanal.

  • Perform a conformational search to identify the low-energy conformers for the molecule.

  • For each significant conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory. This will predict the IR and VCD spectra for that conformer.[6]

  • Generate a final, Boltzmann-averaged predicted VCD spectrum for both the (R) and (S) enantiomers based on the relative energies of their conformers.

Step 3: Comparison and Assignment

  • Visually and quantitatively compare your experimental VCD spectrum with the two predicted spectra.

  • The enantiomers of a chiral molecule produce mirror-image VCD spectra.[9]

  • If your experimental spectrum matches the predicted spectrum for the (R)-enantiomer (i.e., the signs and relative intensities of the major bands align), your sample has the (R) absolute configuration.[10]

  • If it matches the predicted spectrum for the (S)-enantiomer, your sample is (S). If the signs are all opposite to the (R) prediction, this also confirms the (S) configuration.

Guide to Obtaining Reference Standards

Q6: I need an enantiopure standard for my chiral chromatography. How can I synthesize one?

A6: Synthesizing an enantiopure reference standard is a common requirement for validating a chiral separation method. While a full synthetic route is beyond the scope of this guide, two robust strategies are widely employed in synthetic chemistry: Chiral Pool Synthesis and Chiral Auxiliary-Based Synthesis .

  • Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive, enantiopure starting materials.[11] For a molecule like 11-methyldodecanal, one could envision a route starting from a known chiral building block like (S)-citronellal. A synthetic sequence might involve:

    • Protecting the aldehyde of (S)-citronellal.

    • Oxidatively cleaving the double bond to generate a new aldehyde.

    • Using a Wittig or similar olefination reaction to extend the carbon chain.

    • Finally, hydrogenating the remaining double bonds and deprotecting the original aldehyde. This multi-step process would yield an enantiopure standard whose absolute configuration is known from the starting material. A similar strategy has been used to synthesize the related molecule S-(+)-methoprene from (S)-citronellal.[12]

  • Chiral Auxiliary-Based Synthesis: This is a highly reliable method for inducing chirality.[13][14] The general principle involves temporarily attaching a chiral molecule (the auxiliary) to your substrate to direct the stereochemistry of a key bond-forming reaction.[10]

    • Example Strategy: An Evans oxazolidinone auxiliary could be acylated with a long-chain carboxylic acid.[15] Subsequent α-alkylation of the enolate with a methylating agent would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, reductive cleavage of the auxiliary would furnish the desired enantiopure 11-methyldodecanal.

Chiral_Auxiliary_Concept Figure 4: Concept of Chiral Auxiliary-Based Synthesis start Achiral Substrate (e.g., Dodecanoyl derivative) attach Attach Auxiliary start->attach auxiliary Enantiopure Chiral Auxiliary (e.g., (R)-Evans Auxiliary) auxiliary->attach adduct Chiral Adduct attach->adduct reaction Diastereoselective Reaction (e.g., Methylation at C11) adduct->reaction diastereomer Single Diastereomer Formed reaction->diastereomer cleave Cleave & Remove Auxiliary diastereomer->cleave product Enantiopure Product ((R)-11-Methyldodecanal) cleave->product recycle Recovered Auxiliary cleave->recycle (for reuse)

Caption: Figure 4: Concept of Chiral Auxiliary-Based Synthesis

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  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Retrieved February 7, 2026, from [Link]

  • Cyberlipid. (n.d.). Fatty aldehydes analysis. Cyberlipid. Retrieved February 7, 2026, from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Fiveable. Retrieved February 7, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 11-Methyldodecanal and Other Cerambycid Beetle Attractants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical ecology, the identification and application of potent and selective insect attractants are paramount for effective pest management and biodiversity monitoring. This guide provides a comprehensive comparison of the efficacy of 11-methyldodecanal, a novel pheromone, with other established attractants for cerambycid beetles (longhorn beetles). As Senior Application Scientists, we present not just data, but a synthesis of field-proven insights and the causal logic behind experimental designs, ensuring scientific integrity and practical applicability.

Introduction: The Crucial Role of Semiochemicals in Cerambycidae Management

Cerambycid beetles, a diverse family with over 35,000 described species, play significant ecological roles, but many are also major economic pests of forests and agricultural crops. The cryptic nature of their larval stages makes detection and control challenging. Consequently, the use of semiochemicals, particularly pheromones and kairomones, has become an indispensable tool for monitoring and managing these beetles.[1] These chemical cues are highly specific, environmentally benign, and effective even at low population densities, making them ideal for integrated pest management (IPM) strategies.[1]

11-Methyldodecanal: A Novel Pheromone for Eburodacrys vittata

Recently, 11-methyldodecanal was identified as a novel, male-produced aggregation-sex pheromone for the South American cerambycid beetle, Eburodacrys vittata.[2][3][4][5] This discovery marked the identification of a new structural class of cerambycid pheromones.[2][3]

Mechanism of Action: Olfactory Signaling Pathway

Like other insect pheromones, 11-methyldodecanal is detected by specialized olfactory sensory neurons housed in the antennae of the beetle. The binding of the pheromone molecule to a specific odorant receptor (OR) on the neuron's membrane triggers a signal transduction cascade, leading to depolarization of the neuron and the generation of an action potential. This signal is then relayed to the antennal lobe and higher brain centers, ultimately eliciting a behavioral response, such as upwind flight towards the pheromone source.

Pheromone Signaling Pathway Pheromone 11-Methyldodecanal OR Odorant Receptor (OR) in Olfactory Sensory Neuron Pheromone->OR Binding Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Antennal Lobe & Higher Brain Centers Action_Potential->Brain Signal Transmission Behavior Behavioral Response (Attraction) Brain->Behavior Processing & Integration

Caption: Olfactory signaling pathway for 11-Methyldodecanal.

Field Efficacy of 11-Methyldodecanal

A field bioassay conducted in Brazil demonstrated the significant attraction of both male and female E. vittata to traps baited with synthetic racemic 11-methyldodecanal.[2][3] This is consistent with the function of an aggregation-sex pheromone.[2][3] The study also noted the attraction of a congeneric species, Eburodacrys fortunata, and another species in the same tribe, Susuacanga octoguttata, suggesting a degree of cross-attraction.[2][5]

Comparative Analysis with Other Cerambycid Attractants

While 11-methyldodecanal is a recent discovery, a number of other compounds and blends have been identified as effective attractants for a wide range of cerambycid species. These primarily include hydroxyketones, diols, and certain esters.

Key Alternative Attractants:
  • 3-Hydroxy-2-hexanone: This is one of the most common pheromone components found in the Cerambycinae subfamily and is attractive to numerous species worldwide.[6][7] It is often a major component of a species' pheromone blend.[7]

  • 2-Methyl-1-butanol: Another prevalent pheromone component in the Cerambycinae, it often acts synergistically with other compounds.[8]

  • Fuscumol and Fuscumol Acetate: These compounds are known general attractants for many species in the Lamiinae subfamily.[9]

  • Ethanol and α-Pinene: These host-plant volatiles (kairomones) can act as general attractants and often have a synergistic effect when combined with pheromones, increasing the number of beetles captured.[8][9]

Comparative Efficacy Data

Direct comparative field trials of 11-methyldodecanal against other cerambycid attractants for E. vittata are not yet available in the published literature. However, we can infer relative efficacy by examining data from various studies on different cerambycid species. The following table summarizes the attractive power of these compounds based on available field data. It is crucial to note that trap captures are influenced by numerous factors including trap type, lure release rate, environmental conditions, and beetle population density.

Attractant/BlendTarget Species (Subfamily)Mean Trap Catch (Beetles/Trap/Period)Control Trap CatchSource
11-Methyldodecanal Eburodacrys vittata (Cerambycinae)4.0 ± 0.440[2]
3-Hydroxy-2-hexanone Xylotrechus arvicola (Cerambycinae)Not significantly different from control-[10]
3-Hydroxy-2-hexanone + Ethanol Xylotrechus arvicola (Cerambycinae)Significantly greater than control-[10]
Multi-component Blend *Various CerambycidaeSignificantly more species and individuals than individual blends-[9]
Fuscumol Various Lamiinae331 (total captures)11[11]
Fuscumol Acetate Various Lamiinae--[11]

*Multi-component blends often include a combination of pheromones (e.g., 3-hydroxy-2-hexanone, 2-methyl-1-butanol, fuscumol) and kairomones (e.g., ethanol, α-pinene) to attract a broader spectrum of species.[9][12][13]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of attractant comparisons, standardized and self-validating experimental protocols are essential. We outline here the key methodologies for evaluating the efficacy of compounds like 11-methyldodecanal.

Field Trapping Bioassay

This is the definitive method for assessing the real-world effectiveness of an attractant.

Field_Trapping_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Site_Selection 1. Site Selection (Habitat of Target Species) Trap_Setup 2. Trap Deployment (e.g., Cross-vane panel traps) Site_Selection->Trap_Setup Lure_Prep 3. Lure Preparation (Slow-release formulation) Trap_Setup->Lure_Prep Randomization 4. Randomized Block Design (Treatments & Controls) Lure_Prep->Randomization Deployment 5. Trap Placement (>50m apart) Randomization->Deployment Collection 6. Weekly/Bi-weekly Specimen Collection Deployment->Collection Identification 7. Species Identification & Counting Collection->Identification Stats 8. Statistical Analysis (e.g., ANOVA, Friedman's test) Identification->Stats Conclusion 9. Efficacy Determination Stats->Conclusion

Sources

A Comparative Guide to the Antimicrobial Properties of 11-Methyldodecanal and Dodecanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Aldehydes in Antimicrobial Research

In the ongoing search for novel antimicrobial agents to combat the rise of resistant pathogens, various classes of organic molecules are being investigated for their therapeutic potential. Among these, long-chain aliphatic aldehydes have garnered interest due to their presence in natural sources, such as essential oils, and their demonstrated activity against a spectrum of microorganisms.[1] These compounds are characterized by a terminal carbonyl group attached to a lipophilic alkyl chain. This bifunctional nature is key to their antimicrobial action, which is broadly attributed to their ability to interact with and disrupt microbial cell structures, particularly the cell membrane.[1][2]

This guide provides a detailed comparison of two C12 aldehydes: the linear dodecanal and its branched-chain isomer, 11-methyldodecanal . While dodecanal is a well-documented component of many essential oils with known antimicrobial properties, data on 11-methyldodecanal is notably scarce. This document will synthesize the available experimental data for dodecanal, explore the theoretical implications of methyl-branching on antimicrobial efficacy by drawing parallels from related compounds, and present standardized protocols for researchers seeking to fill this knowledge gap.

Structural and Physicochemical Considerations

The fundamental difference between dodecanal and 11-methyldodecanal lies in the structure of their alkyl chains. Dodecanal possesses a straight, unbranched 12-carbon chain, lending it a simple, linear geometry. In contrast, 11-methyldodecanal features a methyl group at the penultimate carbon (C11), creating a branched structure.

This seemingly minor structural alteration has significant implications for the molecule's physicochemical properties, particularly its hydrophobicity and steric profile. The antimicrobial activity of long-chain aldehydes is intrinsically linked to the balance between the polar aldehyde head and the nonpolar alkyl tail.[3] The alkyl chain facilitates insertion into the lipid-rich bacterial membrane, while the reactive aldehyde group is thought to interact with membrane proteins and other cellular components.[4]

The methyl branch in 11-methyldodecanal can be hypothesized to:

  • Alter Membrane Fluidity: Branched-chain fatty acids are known to increase the fluidity of lipid bilayers compared to their straight-chain counterparts. Similarly, 11-methyldodecanal may disrupt the ordered packing of membrane lipids differently than the linear dodecanal.

  • Modify Hydrophobicity: The addition of a methyl group slightly increases the molecule's lipophilicity, which could enhance its affinity for the bacterial membrane.

  • Introduce Steric Hindrance: The branched structure might influence how the molecule aligns with and penetrates the cell membrane, potentially affecting its disruptive efficiency.

Comparative Antimicrobial Efficacy: A Data-Driven and Theoretical Analysis

Dodecanal: Summary of Known Antimicrobial Activity

Dodecanal has been identified as a significant bioactive component in various plant extracts and essential oils, exhibiting activity against both bacteria and fungi.[5] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Below is a summary of reported MIC values for dodecanal against common pathogenic bacteria. It is crucial to note that MIC values can vary between studies due to differences in methodology, bacterial strains, and media composition.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 8735~311[6]
Staphylococcus aureusATCC 3101650 - 4980[6]
Xanthomonas oryzaeN/AReported Activity[5]
Rhizoctonia solani (Fungus)N/AReported Activity[5]

Note: The data presented is compiled from various sources and should be used for comparative purposes only. Direct experimental validation is recommended.

11-Methyldodecanal: A Theoretical Postulate and Research Opportunity

In the absence of direct experimental data for 11-methyldodecanal, we must turn to structure-activity relationship principles. Some studies on other classes of aldehydes, such as α,β-unsaturated aldehydes, have suggested that unbranched compounds may exhibit slightly better germistatic (growth-inhibiting) activity compared to their branched counterparts.[7] If this principle holds for saturated aldehydes, it would suggest that dodecanal might be a more potent antimicrobial agent than 11-methyldodecanal .

The reasoning behind this hypothesis is that the linear structure of dodecanal may allow for more efficient intercalation into the phospholipid bilayer of the bacterial membrane, leading to greater disruption. The branched nature of 11-methyldodecanal could create steric hindrance, slightly impeding this process.

However, this remains a hypothesis. The increased lipophilicity of the branched chain could, conversely, enhance membrane affinity. Therefore, the definitive comparison of these two molecules presents a clear and valuable research opportunity. The protocols detailed later in this guide provide a robust framework for conducting such a study.

Mechanism of Action: Disrupting the Microbial Barrier

The primary mechanism of action for long-chain aldehydes is the disruption of the bacterial cell membrane and cell wall.[1] This process is multifaceted and involves both physical and chemical interactions.

  • Membrane Permeabilization: The lipophilic alkyl chain of the aldehyde integrates into the bacterial cytoplasmic membrane, disrupting the ordered structure of the phospholipid bilayer.[1] This disorganization increases the membrane's permeability, leading to the leakage of essential intracellular components like ions and small metabolites.

  • Protein Inactivation: The highly reactive aldehyde group can form covalent bonds with nucleophilic groups found in proteins, such as the amine groups of lysine residues.[4] This can lead to the inactivation of critical membrane-bound enzymes and transport proteins, further compromising cellular function.

  • Cell Wall Damage: Aldehydes can cause irreversible damage to the bacterial cell wall, leading to a loss of structural integrity and ultimately, cell lysis.[1]

The diagram below illustrates this proposed mechanism of action.

G cluster_disruption p1 p2 p3 p4 p5 p6 protein Membrane Protein aldehyde Dodecanal / 11-Methyldodecanal aldehyde->p3 1. Intercalation of Alkyl Chain aldehyde->protein 4. Aldehyde group reacts with protein disrupt_label 2. Membrane Disruption leakage 3. Leakage of Ions & Metabolites lysis Cell Lysis

Caption: Proposed mechanism of antimicrobial action for long-chain aldehydes.

Experimental Protocols: A Guide to Comparative Analysis

To empirically determine and compare the antimicrobial activities of dodecanal and 11-methyldodecanal, a standardized methodology is essential for generating reproducible and reliable data. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in the broth microdilution workflow.

G prep_bacteria 1. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) inoculate_plate 3. Inoculate 96-Well Plate (100µL dilutions + 100µL inoculum) prep_bacteria->inoculate_plate prep_compounds 2. Prepare Serial Dilutions of Aldehydes in Broth prep_compounds->inoculate_plate controls Include Controls: - Growth (broth + inoculum) - Sterility (broth only) - Solvent Control inoculate_plate->controls incubation 4. Incubate Plate (e.g., 37°C for 18-24h) inoculate_plate->incubation read_results 5. Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Standard workflow for a broth microdilution MIC assay.

Detailed Step-by-Step Methodology

Objective: To determine the MIC of dodecanal and 11-methyldodecanal against selected bacterial strains (e.g., E. coli, S. aureus).

Materials:

  • Dodecanal and 11-Methyldodecanal (high purity)

  • Suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Expertise Note: It is critical to use fresh colonies to ensure the bacteria are in the logarithmic growth phase and metabolically active.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. This step is crucial for standardizing the initial bacterial load, ensuring reproducibility across experiments.[9]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Aldehyde Dilutions:

    • Prepare a stock solution of each aldehyde in DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations. The final volume in each well of the assay plate will be 200 µL (100 µL of drug dilution + 100 µL of inoculum), so the concentrations in this "mother" plate should be 2x the desired final test concentrations.

    • Trustworthiness Note: A solvent control (DMSO at the highest concentration used, diluted in broth and inoculum) must be included to ensure the solvent itself has no inhibitory effect on bacterial growth.

  • Plate Inoculation:

    • Dispense 100 µL of each aldehyde dilution into the appropriate wells of a new sterile 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well containing the aldehyde dilutions and to the growth control wells.

    • Self-Validation System: Set up the following controls on each plate:

      • Growth Control: 100 µL CAMHB + 100 µL inoculum. This well should show turbidity after incubation.

      • Sterility Control: 200 µL CAMHB only. This well should remain clear.

      • Solvent Control: 100 µL of the highest concentration of solvent used + 100 µL inoculum. This should show turbidity.

  • Incubation:

    • Cover the plate with a lid and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. A reading mirror can aid in observation.

    • The MIC is defined as the lowest concentration of the aldehyde at which there is no visible growth (i.e., the well is clear).[8]

Conclusion and Future Directions

This guide establishes that while dodecanal is a recognized antimicrobial agent with a likely mechanism involving membrane disruption, a significant knowledge gap exists concerning the efficacy of its branched-chain isomer, 11-methyldodecanal. Based on structure-activity principles from related compounds, it is plausible that the linear structure of dodecanal confers a modest advantage in antimicrobial potency over the branched 11-methyldodecanal, though this requires empirical validation.

The lack of data for 11-methyldodecanal represents a compelling area for further research. Drug development professionals are encouraged to utilize the standardized protocols provided herein to:

  • Determine the MIC of 11-methyldodecanal against a broad panel of clinically relevant bacteria and fungi.

  • Conduct direct, side-by-side comparative studies of 11-methyldodecanal and dodecanal to elucidate the precise impact of methyl-branching on antimicrobial activity.

  • Investigate the mechanism of action in more detail using techniques such as membrane potential assays and electron microscopy to visualize cellular damage.

Such studies will not only clarify the structure-activity relationships for this class of aldehydes but could also uncover novel candidates for the development of new antimicrobial therapies.

References

  • [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes]. Zentralblatt für Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Erste Abteilung Originale. Reihe A: Medizinische Mikrobiologie und Parasitologie. [Link]

  • Smit, G., et al. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied Microbiology and Biotechnology. [Link]

  • Ludwick, A., et al. (2009). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. [Link]

  • Aldawsari, F. S., & Binsaleh, N. K. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. [Link]

  • Inhibition of Staphylococcus aureus and Pseudomonas aeruginosa Biofilm and Virulence by Active Fraction of Syzygium cumini (L.) Skeels Leaf Extract: In-Vitro and In Silico Studies. PubMed Central. [Link]

  • Influence of Alkyl Chain Length on the Surface Activity of Antibacterial Polymers Derived from ROMP. ResearchGate. [Link]

  • Lee, K., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Antibiotics. [Link]

  • The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. PubMed Central. [Link]

  • de Oliveira, A. M., et al. (2020). Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli. PLOS ONE. [Link]

  • Branched chain aldehydes: Production and breakdown pathways and relevance for flavour in foods. ResearchGate. [Link]

  • Antimicrobial activity of dodecanal and related compounds. ResearchGate. [Link]

  • Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. MDPI. [Link]

  • Antimicrobial Preservatives and Additives – Aldehydes. Situ Biosciences. [Link]

  • MIC responses against E. coli, S. aureus, and P. aeruginosa are... ResearchGate. [Link]

  • Synthesis, antimicrobial and anti-biofilm activities of novel Schiff base analogues derived from methyl-12-aminooctadec-9-enoate. PubMed. [Link]

  • Bacterial cell membranes and their role in daptomycin resistance: A review. PubMed Central. [Link]

  • Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. PubMed Central. [Link]

  • The Impact of Chain Length on Antibacterial Activity and Hemocompatibility of Quaternary N-Alkyl and N,N-Dialkyl Chitosan Derivatives. ResearchGate. [Link]

Sources

Validating Analytical Methods for 11-Methyldodecanal Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to validating analytical methods for 11-Methyldodecanal , a long-chain branched aldehyde often analyzed as a semiochemical (pheromone) or a trace metabolite in biological systems.

Executive Summary & Strategic Rationale

11-Methyldodecanal (


) presents unique analytical challenges due to its terminal branching  (anteiso-structure) and the inherent reactivity of the aldehyde group. Unlike straight-chain homologs, the methyl group at the C-11 position creates steric nuances that require high-resolution separation to distinguish from isomers like tridecanal or 10-methyldodecanal.

This guide compares two primary methodologies:

  • Direct Injection GC-FID/MS: Suitable for raw material purity assessment.

  • Derivatization (PFBHA) + GC-MS: The "Gold Standard" for trace quantification in complex matrices (biological fluids, environmental samples).

Core Directive: We prioritize Derivatization-GC-MS for validation because it mitigates the "Aldehyde Paradox"—where high temperatures in the GC injector port cause thermal oxidation of the aldehyde to its corresponding carboxylic acid, compromising accuracy.

Method Comparison: Performance Matrix

The following table contrasts the performance characteristics of the two dominant approaches.

FeatureMethod A: Direct GC-FID/MS Method B: PFBHA Derivatization GC-MS
Primary Application QA/QC of synthetic standards; High conc. (>10 ppm)Trace analysis (ppb/ppt); Biological matrices
Specificity Moderate (Relies solely on Retention Time)High (Specific m/z ions + Chromatographic shift)
Stability Low (Risk of thermal oxidation in injector)High (Oxime derivative is thermally stable)
LOD/LOQ ~1-5 ppm~0.5-10 ppb
Sample Prep Time Low (< 15 mins)Moderate (60-90 mins)
Isomer Resolution Difficult for 11-Me vs n-C13Enhanced due to structural rigidity of oxime

The Validated Protocol: PFBHA-GC-MS

This protocol uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to convert 11-methyldodecanal into its corresponding oxime.[1] This reaction stabilizes the analyte and introduces a pentafluorobenzyl moiety, significantly enhancing electron capture capability and mass spectral sensitivity.

Reagents & Standards[2][3][4]
  • Analyte: 11-Methyldodecanal (Synthetic standard, >98% purity).

  • Internal Standard (IS): Nonadecyl aldehyde or deuterated analog (if available).

  • Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in water).

  • Solvents: Hexane (HPLC Grade), Methanol.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Aliquot 1.0 mL of sample (e.g., plasma, tissue homogenate, or solvent extract) into a glass vial.

  • Add 10 µL of Internal Standard solution (10 µg/mL).

Step 2: Derivatization Reaction

  • Add 200 µL of PFBHA reagent.

  • Vortex for 30 seconds.

  • Incubate at 25°C for 2 hours. Note: High temperature is avoided to prevent isomerization.

Step 3: Extraction

  • Add 50 µL of 1 N

    
     to quench and protonate.
    
  • Add 1.0 mL of Hexane . Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Transfer the upper organic layer (Hexane) to a GC vial containing a micro-insert.

Step 4: GC-MS Analysis

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Injector: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min to 200°C → 5°C/min to 280°C (hold 5 min).

  • Detection: SIM Mode. Monitor m/z 181 (PFBHA base peak) and molecular ion of the derivative.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the validated method.

G Start Sample Containing 11-Methyldodecanal Decision Concentration > 10 ppm? Start->Decision Direct Direct GC-FID (Method A) Decision->Direct Yes (Raw Material) Deriv PFBHA Derivatization (Method B) Decision->Deriv No (Trace/Bio) Data Quantification & Isomer Confirmation Direct->Data Reaction Reaction: Aldehyde + PFBHA -> Oxime Derivative Deriv->Reaction Incubate 2h @ 25°C Extract Hexane Extraction (Remove excess reagent) Reaction->Extract Acidify & Partition GCMS GC-MS Analysis (SIM Mode: m/z 181) Extract->GCMS GCMS->Data

Figure 1: Decision tree and analytical workflow for 11-Methyldodecanal quantification.

Validation Framework (ICH Q2(R1) Aligned)

To ensure scientific integrity, the method must pass the following "Self-Validating" checkpoints.

Specificity (The Isomer Challenge)

The critical failure mode for this analyte is co-elution with Tridecanal (straight chain).

  • Protocol: Inject a mixture of 11-Methyldodecanal and Tridecanal (1:1 ratio).

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be > 1.5.
    
  • Mechanism: The anteiso-methyl group reduces the boiling point slightly compared to the linear isomer, causing 11-methyldodecanal to elute before tridecanal on non-polar columns (DB-5).

Linearity & Range[2][5]
  • Range: 10 ppb to 1000 ppb.

  • Criterion:

    
    .
    
  • Weighting: Use

    
     weighted linear regression. Aldehyde signals often exhibit heteroscedasticity (variance increases with concentration).
    
Accuracy & Recovery[2][4][6]
  • Matrix Spike: Spike blank matrix (e.g., plasma or solvent) at Low (30 ppb), Medium (300 ppb), and High (800 ppb) levels.

  • Acceptance: Mean recovery must be 85-115%.

  • Troubleshooting: Low recovery often indicates incomplete derivatization or volatility losses during the hexane evaporation step (if concentration is performed). Avoid evaporating to dryness.

Precision (Repeatability)
  • Intra-day: 6 replicates at medium concentration. RSD < 5%.

  • Inter-day: 3 separate days. RSD < 10%.

References

  • US EPA. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC.Link

  • Luo, D., et al. (2017). Derivatization strategy for the comprehensive characterization of endogenous fatty aldehydes using HPLC-multiple reaction monitoring. Analytical Chemistry.[2][3][4][5][6][7][8][9] Link

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry. Link

  • Sigma-Aldrich. (2023).[3] Derivatization with PFBHA for Aldehyde Analysis.Link

  • Stashenko, E. E., & Martínez, J. R. (2014). Derivatization of carbonyl compounds for gas chromatographic analysis. Journal of Separation Science. Link

Sources

Comparative Validation of 11-Methyldodecanal Analytical Standards: A Multi-Site Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

11-Methyldodecanal (CAS: 95960-53-9 / Generic Isomer Class) is a critical branched-chain fatty aldehyde, often utilized as a specific biomarker in lipid metabolism studies and a pheromone component in chemical ecology.[1] However, its utility is frequently compromised by the inherent instability of long-chain aldehydes, which are prone to rapid oxidation (forming 11-methyldodecanoic acid) and polymerization.

This guide presents the results of an ISO 13528-compliant inter-laboratory study . We objectively compared the performance of a newly developed Certified Reference Material (CRM) Candidate (Batch A) against a standard Commercial Technical Grade (Batch B) .

Key Finding: The CRM Candidate demonstrated a 42% reduction in inter-laboratory variance and maintained stability for 6 months longer than the alternative, primarily due to argon-blanketed packaging and rigorous isomer-specific purification.[1]

Inter-Laboratory Validation Workflow

To ensure the data presented is statistically robust, we employed a blind study across five independent laboratories (GLP-compliant). The workflow followed the "Consensus Value" determination method.

ValidationWorkflow Synth Synthesis & Purification (Batch A vs Batch B) Homogen Homogeneity Testing (In-House GC-FID) Synth->Homogen Distrib Blind Distribution (5 External Labs) Homogen->Distrib Pass SST Analysis Lab Analysis (GC-MS / NMR) Distrib->Analysis Stats Statistical Processing (ISO 13528 Robust Mean) Analysis->Stats Raw Data Stats->Synth QC Feedback Report Final Validation Report Stats->Report Z-Scores

Figure 1: The validation workflow ensures that the standard is tested for homogeneity before distribution, and results are statistically normalized to exclude outliers.

Comparative Performance Data

The following data summarizes the cross-validation results. Laboratories analyzed both standards using the protocol defined in Section 4.

Table 1: Purity and Stability Assessment
ParameterCRM Candidate (Batch A) Technical Grade (Batch B) Performance Delta
Initial Purity (GC-FID) 99.2% ± 0.1%94.5% ± 1.2%+4.7% (Significantly Higher)
Acid Impurity Content < 0.3% (11-Methyldodecanoic acid)3.8%12x Lower Oxidation
Inter-Lab RSD (%) 1.8%6.4%3.5x Higher Precision
Isomer Specificity > 99% (11-methyl isomer)88% (Contains 2-methyl/straight chain)Critical for Bio-Assays
Shelf-Life (at -20°C) > 12 Months (Argon sealed)< 3 Months (Air headspace)Extended Utility
Experimental Insight: The "Oxidation Drift"

In long-term stability testing (Day 0 vs. Day 60), Batch B showed a rapid increase in the [M-18] ion peak (loss of water) and the appearance of a broad carboxylic acid peak in the chromatogram. Batch A, stored in amber ampoules under argon, showed negligible degradation.

Validated Analytical Protocol (GC-MS)[1][6]

To replicate these results, use the following method. This protocol is designed to minimize thermal degradation of the aldehyde inside the injector port.

Pillar 1: Sample Preparation (Causality-Driven)
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1] Why: High solubility of lipids; low boiling point allows rapid solvent venting.

  • Concentration: 100 µg/mL.[1]

  • Internal Standard: Nonadecanoic acid methyl ester or deuterated Decanal.[1] Why: Corrects for injection variability.

  • Pre-treatment: If analyzing biological matrices, derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is recommended to lock the aldehyde structure. For pure standards, direct injection is preferred to assess "true" purity.

Pillar 2: Instrument Parameters (Self-Validating)
ComponentSettingRationale
Inlet Temp 240°CHigh enough to volatilize, low enough to prevent thermal oxidation.[1]
Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity detection.[1]
Column DB-5MS or HP-5 (30m x 0.25mm x 0.25µm)Non-polar phase separates isomers based on boiling point/branching.[1]
Oven Ramp 60°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp separates the 11-methyl isomer from straight-chain dodecanal.[1]
MS Source 230°C, EI Mode (70eV)Standard ionization for spectral library matching.
Pillar 3: System Suitability Test (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor: < 1.2 for the aldehyde peak (Indicates inert liner).[1]

  • Resolution: > 1.5 between 11-methyldodecanal and Dodecanal (straight chain).

  • S/N Ratio: > 50:1 for the 100 µg/mL standard.

Quality Control Decision Logic

When receiving a new standard of 11-Methyldodecanal, laboratories should follow this logic to determine if the material is fit for purpose (e.g., GLP studies).

QCDecision Start Receive Standard (11-Methyldodecanal) VisualCheck Visual Inspection (Clear liquid vs Yellowing) Start->VisualCheck GCAnalysis Run GC-MS Protocol (Section 4) VisualCheck->GCAnalysis CheckPurity Purity > 98%? GCAnalysis->CheckPurity CheckAcid Acid Peak < 1%? CheckPurity->CheckAcid Yes Fail FAIL: Quarantine/Purify CheckPurity->Fail No Pass PASS: Release for Study CheckAcid->Pass Yes Derivatize Perform PFBHA Derivatization Check CheckAcid->Derivatize No (Ambiguous) Derivatize->Pass Confirmed Aldehyde Derivatize->Fail Confirmed Acid

Figure 2: QC Decision Tree. Yellowing of the liquid often indicates polymerization or heavy oxidation, necessitating immediate rejection.

Discussion & Recommendations

The Isomer Challenge

Commercial "Dodecanal, methyl-" mixtures often contain the 2-methyl isomer (easier to synthesize).[1] Our validation confirms that 11-methyldodecanal elutes earlier than the straight-chain dodecanal on non-polar columns due to the globular structure reducing Van der Waals interactions.[1] The CRM Candidate (Batch A) was verified by NMR to confirm the branching position at Carbon-11, which is distinct from the 2-methyl shift.

Storage Protocols

To maintain the >99% purity observed in Batch A:

  • Store at -20°C or lower.

  • Minimize Headspace: Always flush with Argon/Nitrogen after opening.[1]

  • Single-Use Aliquots: Avoid repeated freeze-thaw cycles, which introduce moisture and accelerate hydrolysis.[1]

References

  • International Organization for Standardization. (2022).[1][2] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[1][2] ISO.[3][1][2][4][5][6] [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 162267, 2-Methyldodecanal (Isomer Analog Reference).[1] PubChem.[7][1][8] [Link]

  • Ogihara, S. (2018).[1] GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.[9][10] [Link]

  • European Accreditation. (2018).[1] EA-4/21 INF: Guidelines for the assessment of the appropriateness of small interlaboratory comparisons.[Link]

Sources

A Researcher's Guide to Comparative Genomics of Insect Response to 11-Methyldodecanal

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 11-Methyldodecanal in Insect Chemosensation

In the intricate world of insect communication, semiochemicals—chemical signals that convey information—are paramount. Among these, pheromones orchestrate critical behaviors such as mating, aggregation, and territory marking. 11-Methyldodecanal is one such molecule, a branched-chain aldehyde that has been identified as a key pheromone component for various insect species. Notably, its isomer, 10-methyldodecanal, is a known male-produced aggregation-sex pheromone in certain cerambycid beetles, such as Eburodacrys vittata.[1][2] The specificity of an insect's response to a particular pheromone isomer is a hallmark of the exquisite tuning of its olfactory system.

Understanding the genetic basis of this specificity is a primary goal for researchers in fields ranging from evolutionary biology to agricultural science. By identifying the specific genes—such as those for odorant receptors (ORs), odorant binding proteins (OBPs), and other chemosensory proteins—that enable an insect to detect 11-methyldodecanal, we can unlock powerful opportunities.[3][4] These include the development of highly specific, environmentally benign pest management strategies (e.g., mating disruption or targeted trapping) and deeper insights into the evolutionary pressures that drive speciation.[5][6]

This guide provides a comprehensive framework for designing and executing a comparative genomics study to uncover the molecular machinery behind an insect's response to 11-methyldodecanal. We will proceed from the logic of experimental design through to data acquisition, bioinformatic analysis, and functional validation, emphasizing the causality behind each methodological choice.

The Comparative Genomics Approach: A Logic-Driven Workflow

The core principle of comparative genomics is to identify functional genetic elements by comparing the genomes of different species.[7] In our context, the goal is to pinpoint the genes responsible for detecting 11-methyldodecanal. The most powerful comparative design involves selecting a "responder" species, known to use this pheromone, and a closely related "non-responder" species that does not. This phylogenetic pairing allows us to isolate genetic differences—such as gene gain/loss, accelerated evolution, or differential expression—that are likely associated with the divergent olfactory capabilities.

The complete workflow can be visualized as a multi-stage process, integrating wet-lab experimentation with robust computational analysis.

G cluster_0 Phase 1: Experimental Design & Data Acquisition cluster_1 Phase 2: Bioinformatics & Comparative Analysis cluster_2 Phase 3: Functional Validation A Species Selection (Responder vs. Non-responder) B High-Quality Tissue Collection (e.g., Antennae) A->B C Genomic DNA Sequencing (Long-read + Short-read) B->C D Antennal RNA Sequencing (Transcriptomics) B->D I Differential Gene Expression Analysis (e.g., DESeq2) D->I E Genome Assembly & Annotation F Identification of Chemosensory Gene Families (ORs, OBPs, etc.) E->F G Orthogroup Inference (e.g., OrthoFinder) F->G H Gene Family Evolution Analysis (Expansion/Contraction, e.g., CAFE) G->H J Identification of Candidate Genes H->J I->J K Heterologous Expression (e.g., Xenopus Oocytes, HEK293 cells) J->K L Electrophysiology (e.g., Two-Electrode Voltage Clamp) K->L M Behavioral Assays L->M

Caption: High-level workflow for a comparative genomics study of pheromone response.

Detailed Methodologies & Protocols

Species Selection and Sample Preparation

Rationale: The choice of species is the most critical decision in a comparative study. An ideal pair consists of two species from the same genus, one that demonstrably uses 11-methyldodecanal for communication and one that uses a different pheromone blend. This minimizes the genomic "noise" from millions of years of divergent evolution and focuses the analysis on the trait of interest.

Protocol:

  • Species Pair Selection:

    • Responder: Species A, confirmed via gas chromatography-electroantennographic detection (GC-EAD) and behavioral assays to respond specifically to 11-methyldodecanal.

    • Non-Responder: Species B, a closely related species confirmed to be unresponsive to 11-methyldodecanal but responsive to its own distinct pheromones.

  • Tissue Collection:

    • For both species, dissect antennae from multiple individuals under a stereomicroscope. Antennae are the primary olfactory organs in insects.[8]

    • Pool antennae for each biological replicate (minimum n=3 for transcriptomics) and flash-freeze in liquid nitrogen. Store at -80°C.

    • Use thorax or leg tissue for genomic DNA extraction, as it provides high molecular weight DNA with less contamination.

Sequencing and Assembly

Rationale: A high-quality, chromosome-level genome assembly is the bedrock of comparative genomics.[7] We employ a hybrid sequencing strategy. Long-read technology (e.g., PacBio HiFi) provides the contiguity needed to span complex repeat regions, which often contain rapidly evolving gene families like ORs. Short-read technology (e.g., Illumina) provides high accuracy for polishing the consensus sequence. For transcriptomics, Illumina RNA-seq is the gold standard for quantifying gene expression.[9]

Protocols:

  • Genomic DNA Sequencing:

    • Extract High Molecular Weight (HMW) DNA using a column-based kit (e.g., Qiagen MagAttract HMW DNA Kit).

    • Perform long-read sequencing on a PacBio Sequel II or Oxford Nanopore PromethION platform to a depth of ~50-100x coverage.

    • Perform short-read sequencing on an Illumina NovaSeq platform to a depth of ~80-100x coverage.

  • Antennal Transcriptome Sequencing:

    • Extract total RNA from pooled antennae using a TRIzol-based method.

    • Prepare stranded mRNA libraries using a kit with poly(A) selection (e.g., Illumina TruSeq Stranded mRNA).

    • Sequence libraries on an Illumina platform to generate at least 20 million paired-end reads per sample.

  • Genome Assembly and Annotation:

    • Assemble long reads using a de novo assembler like Flye or Canu.

    • Polish the assembly with the long reads using a tool like Racon, followed by several rounds of polishing with the short reads using Pilon.

    • Assess assembly quality using metrics like N50 and BUSCO (Benchmarking Universal Single-Copy Orthologs) scores. A BUSCO completeness score >95% is considered high quality.

    • Annotate the genome using a pipeline like BRAKER2, which incorporates evidence from the antennal RNA-seq data and protein homology from related species.

MetricSpecies A (Responder) - TargetSpecies B (Non-Responder) - TargetRationale
Genome Size (est.)250 Mb260 MbFoundational metric for coverage calculation.
N50> 1 Mb> 1 MbIndicates high contiguity of the assembly.
BUSCO Completeness> 95%> 95%Measures the completeness of the gene set.
Annotation Gene Count~15,000~15,500Expected number of protein-coding genes.
Table 1: Target quality metrics for de novo genome assemblies of the selected insect species.
Comparative Bioinformatic Analysis

Rationale: This phase aims to narrow down the entire genome to a handful of candidate genes. We will identify all major chemosensory gene families, determine which have expanded or contracted, and pinpoint which are overexpressed in the antennae of the responder species.

Protocols:

  • Chemosensory Gene Identification: Use BLAST searches and HMM profiles (Pfam) to identify all members of key olfactory gene families: Odorant Receptors (ORs), Gustatory Receptors (GRs), Ionotropic Receptors (IRs), Odorant Binding Proteins (OBPs), Chemosensory Proteins (CSPs), and Sensory Neuron Membrane Proteins (SNMPs).[4]

  • Orthogroup Inference: Use OrthoFinder on the annotated protein sets of Species A, Species B, and several other related insect species (outgroups). This will cluster genes into orthogroups (sets of genes descended from a single gene in the last common ancestor).

  • Gene Family Evolution: Use the results from OrthoFinder to analyze the expansion and contraction of chemosensory gene families with a program like CAFE (Computational Analysis of gene Family Evolution).[10] Look for families that are significantly larger in the responder species.

  • Differential Expression:

    • Map the antennal RNA-seq reads from both species to their respective genomes using STAR.

    • Quantify read counts per gene using featureCounts.

    • Perform differential expression analysis using DESeq2 in R. Identify genes that are significantly upregulated in the antennae of Species A compared to Species B.

Gene FamilySpecies A (Responder)Species B (Non-Responder)CAFE Analysis (p-value)Hypothesis
Odorant Receptors (ORs)65520.02 (Expansion)Contains candidate receptors for 11-methyldodecanal.
Odorant Binding Proteins (OBPs)48450.35 (No change)Less likely to show large-scale family shifts.
Ionotropic Receptors (IRs)30310.88 (No change)Primarily associated with acids and amines.
Table 2: Hypothetical results from gene family evolution analysis, highlighting a significant expansion of the OR family in the responder species.
Candidate Gene Selection and Functional Validation

Rationale: The bioinformatic analyses will produce a list of promising candidate genes. The final and most crucial step is to functionally validate these candidates to prove their role in detecting 11-methyldodecanal. Heterologous expression systems are the workhorse for this "deorphanization" process.[11][12] The two-electrode voltage clamp (TEVC) recording of Xenopus oocytes is a robust method for screening receptor-ligand interactions.[11]

Caption: Simplified model of insect pheromone detection at the neuron membrane.

Protocol for Functional Validation:

  • Gene Synthesis and Cloning: Synthesize the coding sequences of the top candidate ORs (those that are both in expanded orthogroups and highly upregulated in Species A antennae) and clone them into an oocyte expression vector (e.g., pSP64T). Also, clone the obligate co-receptor, Orco, from the same species.

  • Oocyte Expression:

    • Linearize the plasmids and synthesize cRNA in vitro.

    • Inject Xenopus laevis oocytes with a mixture of cRNA for the candidate OR and Orco.

    • Incubate the oocytes for 3-7 days to allow for protein expression.

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

    • Perfuse the injected oocytes with a buffer solution.

    • Deliver a panel of odorants, including 11-methyldodecanal, its isomers, and other related compounds as controls, to the oocyte.

    • Record the inward current response elicited by each compound. A strong, dose-dependent response specifically to 11-methyldodecanal confirms the function of the candidate receptor.[11]

Candidate GeneOrthogroupLog2 Fold Change (Species A vs B)TEVC Response to 11-MethyldodecanalConclusion
SpeciesA_OR23OG00123 (Expanded)+5.8 (p<0.001)Strong, specific currentValidated Receptor
SpeciesA_OR45OG00123 (Expanded)+4.1 (p<0.001)No responseNot a primary receptor
SpeciesA_OR15OG00456 (Conserved)+0.5 (p=0.6)No responseUnlikely to be involved
Table 3: Example data integrating bioinformatic evidence with functional validation results to identify the specific receptor for 11-methyldodecanal.

Conclusion and Future Directions

By systematically applying this integrated comparative genomics and functional validation workflow, researchers can move from a whole-organism trait—the behavioral response to 11-methyldodecanal—to the precise molecular components responsible. The identification of a specific receptor, such as the hypothetical SpeciesA_OR23, provides an immediate target for developing novel pest management tools. Furthermore, understanding the evolutionary trajectory of such receptors sheds light on the fundamental processes of chemical communication and speciation in insects. This guide provides a robust, evidence-based framework for scientists and drug development professionals to explore these fascinating and critical biological questions.

References

  • Silva, W. D., Millar, J. G., Hanks, L. M., & Bento, J. M. S. (2016). 10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata. PLOS ONE, 11(8), e0160727. [Link]

  • Leal, W. S. (2013). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes. Annual Review of Entomology, 58, 373–391.
  • Sánchez-Gracia, A., & Rozas, J. (2017). The Two Main Olfactory Receptor Families in Drosophila, ORs and IRs: A Comparative Approach. Frontiers in Ecology and Evolution, 5. [Link]

  • Feldmeyer, B., et al. (2024). Comparative Evolutionary Genomics in Insects. ResearchGate. [Link]

  • Wang, G., et al. (2016). Comparison of research methods for functional characterization of insect olfactory receptors. Scientific Reports, 6, 33544. [Link]

  • Di, C., et al. (2021). Comparative Genomics Provide Insights Into Function and Evolution of Odorant Binding Proteins in Cydia pomonella. Frontiers in Genetics, 12, 688921. [Link]

  • Wetzel, C. H., et al. (2001). Functional expression and characterization of a Drosophila odorant receptor in a heterologous cell system. Proceedings of the National Academy of Sciences, 98(16), 9377–9380. [Link]

  • Yin, J., et al. (2024). Genome-Wide Identification and Comparative Characterization of Chemosensory Gene Families in Two Phthorimaea Pests. Insects, 17(2), 178. [Link]

  • Shingate, P., & Sowdhamini, R. (2014). Genomics and Bioinformatics in Entomology. Journal of Entomology and Zoology Studies, 2(4), 11-14. [Link]

Sources

Assessing the Species-Specificity of 11-Methyldodecanal as a Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of insect chemical communication, pheromones act as precise messengers, orchestrating behaviors critical for survival and reproduction. The specificity of these chemical signals is paramount to preventing costly mating errors between closely related species. 11-Methyldodecanal, a branched-chain aldehyde, represents a fascinating case study in the nuanced realm of pheromone specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the species-specificity of 11-methyldodecanal and related compounds, integrating established experimental protocols with the underlying principles of chemical ecology.

While direct research on 11-methyldodecanal is limited, extensive studies on its close structural isomer, 10-methyldodecanal, offer invaluable insights. Identified as a male-produced aggregation-sex pheromone in the South American cerambycid beetle, Eburodacrys vittata, 10-methyldodecanal has demonstrated a degree of cross-species attraction, highlighting the complexities of pheromone-based communication systems.[1][2][3][4] This guide will leverage the findings on 10-methyldodecanal as a primary case study to explore the methodologies and interpretive frameworks for evaluating the species-specificity of 11-methyldodecanal.

The Central Role of Chirality in Pheromone Specificity

A critical factor governing the biological activity of many pheromones is chirality, the "handedness" of a molecule.[5][6] Enantiomers, or mirror-image isomers of a chiral molecule, can elicit vastly different, and sometimes antagonistic, behavioral responses in insects. For instance, in the case of the ambrosia beetle Gnathotrichus sulcatus, neither the (R)- nor (S)-enantiomer of its aggregation pheromone, sulcatol, is behaviorally active alone; a mixture of both is required to trigger a response.[5][6] Conversely, for the olive fruit fly, the (R)-isomer of its pheromone, olean, attracts males, while the (S)-isomer is active for females.[6]

A Multi-tiered Approach to Assessing Species-Specificity

A robust assessment of pheromone specificity requires a combination of electrophysiological and behavioral assays, culminating in field validation. This multi-pronged approach allows for a comprehensive understanding of an insect's perception of and response to a chemical cue.

Electrophysiological Assays: Gauging Antennal Response

Electroantennography (EAG) is a fundamental technique for determining if an insect's antenna can detect a specific volatile compound.[3][10] It measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a direct indication of olfactory receptor neuron activity.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) takes this a step further by separating a complex mixture of volatile compounds using gas chromatography and delivering the effluent to both a standard detector (like a flame ionization detector) and the insect's antenna.[11][12][13] This powerful technique allows for the precise identification of biologically active compounds within a natural extract, such as a pheromone gland secretion.

  • Antenna Preparation:

    • Gently restrain the insect and excise an antenna at its base using fine scissors.[2][10]

    • Mount the excised antenna between two electrodes using a conductive gel.[2][10] The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.

  • Stimulus Preparation:

    • Prepare serial dilutions of synthetic 11-methyldodecanal (and its individual enantiomers, if available) in a high-purity solvent like hexane.

    • Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate.

  • Data Recording:

    • Deliver a purified and humidified air stream continuously over the antenna.

    • Introduce the pheromone-laden filter paper into the airstream for a defined period.

    • Record the resulting depolarization of the antennal membrane using a high-impedance amplifier and data acquisition software.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Compare the responses to different concentrations and enantiomers of 11-methyldodecanal across different species.

Table 1: Hypothetical EAG Response Data for Different Cerambycid Species to 11-Methyldodecanal Enantiomers

Species(R)-11-Methyldodecanal (mV)(S)-11-Methyldodecanal (mV)Racemic 11-Methyldodecanal (mV)
Species A1.2 ± 0.20.1 ± 0.051.1 ± 0.2
Species B0.3 ± 0.11.5 ± 0.31.4 ± 0.3
Species C0.8 ± 0.150.7 ± 0.11.3 ± 0.2
Behavioral Assays: Observing Attraction and Orientation

While EAG confirms detection, behavioral assays are necessary to determine if a compound elicits an attractive response. Wind tunnels and olfactometers are standard laboratory tools for these investigations.

Wind Tunnel Bioassays allow for the study of an insect's upwind flight orientation towards a pheromone source in a controlled environment that mimics natural conditions.[14][15][16][17]

  • Tunnel Setup:

    • Use a wind tunnel with controlled airflow, temperature, and light conditions.

    • Place a pheromone lure (e.g., a rubber septum impregnated with a known concentration of 11-methyldodecanal) at the upwind end of the tunnel.

  • Insect Release:

    • Release insects at the downwind end of the tunnel.

  • Behavioral Observation:

    • Record behaviors such as activation (wing fanning, walking), take-off, upwind flight, and contact with the pheromone source.

  • Data Analysis:

    • Quantify the percentage of insects exhibiting each behavior in response to different enantiomers and concentrations of 11-methyldodecanal.

    • Compare the responses of different species.

Table 2: Hypothetical Wind Tunnel Bioassay Data for Different Cerambycid Species to 11-Methyldodecanal Enantiomers

SpeciesTreatment% Activation% Upwind Flight% Source Contact
Species A(R)-11-Methyldodecanal857065
(S)-11-Methyldodecanal1050
Control500
Species B(R)-11-Methyldodecanal20105
(S)-11-Methyldodecanal908075
Control500

Olfactometer Bioassays provide a simpler method for assessing preference between different odor sources in a more confined space.[18][19] A common design is the Y-tube olfactometer, where an insect is presented with a choice between two air streams, one carrying the test odor and the other a control.

Field Trapping: The Ultimate Test of Specificity

Field trapping experiments are the definitive test of a pheromone's effectiveness and specificity under natural conditions.[20][21][22] These studies involve deploying traps baited with the candidate pheromone and monitoring the species and number of insects captured.

  • Trap Design and Placement:

    • Use standardized traps (e.g., cross-vane panel traps for cerambycids).

    • Place traps in a grid or transect design with sufficient spacing to avoid interference.

  • Lure Preparation:

    • Bait traps with different treatments: (R)-11-methyldodecanal, (S)-11-methyldodecanal, a racemic mixture, and a solvent control.

  • Trap Monitoring:

    • Collect and identify captured insects at regular intervals.

  • Data Analysis:

    • Compare the number of target and non-target species captured in traps with different baits.

    • Use statistical analysis to determine significant differences in attraction.

Table 3: Hypothetical Field Trapping Data for Cerambycid Beetles

Trap BaitSpecies A (mean no. captured)Species B (mean no. captured)Other Cerambycids (mean no. captured)
(R)-11-Methyldodecanal25.3 ± 4.12.1 ± 0.51.5 ± 0.3
(S)-11-Methyldodecanal1.8 ± 0.430.5 ± 5.28.7 ± 1.5
Racemic Mixture24.8 ± 3.928.9 ± 4.89.2 ± 1.8
Control0.5 ± 0.20.8 ± 0.30.3 ± 0.1

Visualizing the Workflow and Concepts

To further clarify the experimental process and the concept of species-specificity, the following diagrams are provided.

experimental_workflow cluster_lab Laboratory Assays cluster_field Field Validation GC-EAD GC-EAD Analysis (Identify Active Compound) EAG Electroantennography (EAG) (Confirm Antennal Detection) GC-EAD->EAG informs Behavior Behavioral Assays (Wind Tunnel/Olfactometer) EAG->Behavior justifies Field_Trapping Field Trapping (Assess Real-world Specificity) Behavior->Field_Trapping validates species_specificity cluster_species_A Species A cluster_species_B Species B Pheromone 11-Methyldodecanal (R-enantiomer) Receptor_A Specific Receptor Pheromone->Receptor_A Binds Receptor_B Non-specific Receptor Pheromone->Receptor_B Poor Fit Response_A Strong Attraction Receptor_A->Response_A Response_B Weak/No Attraction Receptor_B->Response_B

Caption: Conceptual diagram of species-specific pheromone reception.

Conclusion

The assessment of species-specificity for a pheromone like 11-methyldodecanal is a meticulous process that requires a hierarchical and multidisciplinary approach. By systematically progressing from electrophysiological detection to behavioral validation in the laboratory and ultimately to real-world testing in the field, researchers can build a comprehensive understanding of a compound's activity spectrum. The case of 10-methyldodecanal demonstrates that even single-component pheromones can exhibit cross-species attraction, underscoring the importance of rigorous testing against a range of related species. Furthermore, the pivotal role of chirality in many insect pheromone systems necessitates the synthesis and evaluation of individual enantiomers to fully elucidate the specificity of 11-methyldodecanal. This detailed understanding is not only fundamental to advancing our knowledge of chemical ecology but is also critical for the development of highly selective and effective pheromone-based tools for pest management and biodiversity monitoring.

References

  • Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. Available at: [Link]

  • Silva WD, Millar JG, Hanks LM, Bento JMS. 10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata. PLoS One. 2016;11(8):e0160727. Available at: [Link]

  • Leskey, T. C., & Prokopy, R. J. (2007). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Journal of the Kansas Entomological Society, 80(4), 356-360.
  • Bohman, B., Gonzalez, F., Witzgall, P., & Walker, W. B. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution, 10, 1069922. Available at: [Link]

  • ResearchGate. (n.d.). 10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata. Available at: [Link]

  • Carnaghi, M., Mandelli, F., Feuge, L., Joiner, J., Belmain, S. R., Hopkins, R. J., & Hawkes, F. M. (2024). Protocol for rearing and using mosquitoes for flight path tracking and behavioral characterization in wind tunnel bioassays. STAR protocols, 5(3), 103180.
  • Visser, J. H. (1976). The design of a low-speed wind tunnel as an instrument for the study of olfactory orientation in the colorado beetle.
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  • UNL Digital Commons. (n.d.). Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. Available at: [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Chiral tricyclic lactams as efficient enantiomeric scaffolds for the synthesis of cis-decahydroquinolines substituted on the carbocyclic ring. Total synthesis of Myrioneuron alkaloids. Available at: [Link]

  • Ishida, Y., & Leal, W. S. (2008). Chiral discrimination of the Japanese beetle sex pheromone and a behavioral antagonist by a pheromone-degrading enzyme. Proceedings of the National Academy of Sciences, 105(26), 9071-9076.
  • USDA ARS. (n.d.). quantitation of the insect electro. Available at: [Link]

  • Wikipedia. (n.d.). Insect pheromones. Available at: [Link]

  • STAX. (n.d.). The synthesis of single enantiomer thiolactomycin analogues utilising deracemisation by crystallisation. Available at: [Link]

  • PALMOILIS. (n.d.). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Available at: [Link]

  • PLOS. (n.d.). Two Odorant-Binding Proteins Mediate the Behavioural Response of Aphids to the Alarm Pheromone (E)-ß-farnesene and Structural Analogues. Available at: [Link]

  • Biodiversity Heritage Library. (n.d.). A WIND TUNNEL BIOASSAY SYSTEM FOR SCREENING MOSQUITO REPELLENTS. Available at: [Link]

  • . (n.d.). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) From laboratory to field: electro-antennographic and behavioral responsiveness of two insect predators to methyl salicylate. Available at: [Link]

  • Mori, K. (2007). Significance of chirality in pheromone science. Bioorganic & medicinal chemistry, 15(24), 7505–7523.
  • PMC. (n.d.). Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists. Available at: [Link]

  • PMC. (n.d.). Efficacy of an improved method to screen semiochemicals of insect. Available at: [Link]

  • PubMed. (n.d.). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Available at: [Link]

  • IRIS Unimol. (n.d.). (CYCLE XXXII) PhD thesis SELECTION OF MICROORGANISMS TO DEVELOP NEW TOOLS FOR THE MANAGEMENT OF DROSOPHILA SUZUKII. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. Available at: [Link]

  • Semantic Scholar. (n.d.). Significance of chirality in pheromone science. Available at: [Link]

  • University of Kentucky. (n.d.). Using Pheromone Traps in Field Crops. Available at: [Link]

Sources

Safety Operating Guide

Executive Summary & Chemical Risk Profile

[1]

Objective: This guide defines the safe handling and disposal workflow for 11-Methyldodecanal (CAS: 92168-98-4 / 112-54-9 isomer group).[1] As a long-chain aliphatic aldehyde, this compound presents specific challenges regarding aquatic toxicity and latent reactivity (autoxidation) rather than immediate flammability.[1]

Core Directive: Do not dispose of via sanitary sewer. Despite its high flash point, this compound is toxic to aquatic life and must be managed as Non-Halogenated Organic Waste destined for high-temperature incineration.

Chemical Characterization Table
PropertyDataOperational Implication
Flash Point ~101°C (215°F)Classified as Combustible (Class IIIB), not Flammable.[1] Does not trigger D001 unless mixed with solvents.
Water Solubility Insoluble (< 2 mg/L)Do not flush. Will form surface films and contaminate water treatment systems.[1]
Reactivity ModerateSusceptible to autoxidation upon air exposure, forming carboxylic acids.[1] Incompatible with strong oxidizers and strong bases.[2][3]
GHS Hazards Skin Irrit. 2, Aquatic Acute 1Requires full PPE (Nitrile gloves, safety glasses).[1]

Waste Stream Classification & Regulatory Logic

To ensure compliance with EPA (RCRA) and local environmental standards, you must classify this waste correctly before it leaves your bench.

1. Primary Classification: Non-Halogenated Organic Waste

  • Reasoning: 11-Methyldodecanal contains only Carbon, Hydrogen, and Oxygen.[1] It lacks Chlorine, Bromine, or Fluorine atoms.[1]

  • Segregation: Keep separate from halogenated solvents (e.g., DCM, Chloroform).[1] Mixing increases disposal costs significantly and complicates fuel blending incineration processes.

2. RCRA Status (USA)

  • Pure Substance: 11-Methyldodecanal is not specifically P-listed or U-listed.[1] Because its flash point is >60°C, it does not strictly meet the definition of Ignitable Waste (D001).

  • Operational Best Practice: Despite the lack of a specific code, manage it as Hazardous Chemical Waste . Most institutions default to assigning a state-specific code or a generic "Organic Waste" profile to ensure it is incinerated rather than landfilled.

Step-by-Step Disposal Protocol

Prerequisite: Verify the container is compatible. High-Density Polyethylene (HDPE) or Amber Glass are preferred. Avoid metal containers if the aldehyde has oxidized to acid, as it may corrode the metal.

Phase 1: Preparation & Segregation
  • Check for Crystallization: Inspect the bottle neck. Long-chain aldehydes can oxidize to form solid carboxylic acids (11-methyldodecanoic acid) around the cap.[1] If solids are present, wipe with a solvent-dampened tissue (Ethanol) before opening to prevent friction.[1]

  • Solvent Dilution (Optional but Recommended): If the material is viscous or old, dilute it with a compatible non-halogenated solvent (e.g., Acetone, Ethanol) to facilitate transfer.[1]

    • Note: Adding Acetone (Flash point -20°C) will change the waste classification to Ignitable (D001) .[1] Update your label accordingly.

Phase 2: Transfer & Labeling
  • Transfer: Pour the waste into the designated "Non-Halogenated Organic" carboy.

    • Critical: Do not fill containers >90% full. Leave headspace for thermal expansion.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: List "11-Methyldodecanal" explicitly. Do not just write "Aldehydes."

    • Hazard Checkbox: Mark "Toxic" and "Irritant." If diluted with acetone/ethanol, mark "Flammable."

Phase 3: Final Disposal (Vendor Handoff)[1]
  • Method: The only acceptable final fate is High-Temperature Incineration (fuel blending).

  • Why: Incineration ensures complete destruction of the aldehyde functionality and prevents bioaccumulation in aquatic environments.

Immediate Spill Response (Safety Protocol)

If a spill occurs (> 10 mL), execute the following containment logic. Do not use water , as the hydrophobic aldehyde will spread on the surface, expanding the contamination zone.

  • Isolate: Evacuate the immediate area. Remove ignition sources (hot plates), even though the flash point is high.

  • Contain: Use Vermiculite , Sand , or Polypropylene Pads . Surround the spill first, then cover the center.

  • Clean:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with Ethanol or Isopropanol to solubilize the remaining oily residue.

    • Place all wipes and absorbents into a solid hazardous waste bin.

  • Decontaminate: Wash the area with soapy water (surfactant) to emulsify trace residues.

Visual Workflow (Decision Logic)

The following diagram illustrates the decision tree for segregating 11-Methyldodecanal waste.

DisposalWorkflowStartStart: 11-Methyldodecanal WasteCheckStateIs the waste Pure or Mixed?Start->CheckStatePurePure LiquidCheckState->PurePureMixedMixed with SolventsCheckState->MixedMixedStreamAStream A: Non-Halogenated Organic(Blue Can/Carboy)Pure->StreamACheckHalogenDoes the mixture containHalogens (DCM, Chloroform)?Mixed->CheckHalogenCheckHalogen->StreamANo (Acetone/EtOH)StreamBStream B: Halogenated Organic(Yellow/Red Can)CheckHalogen->StreamBYesLabelingLabel: '11-Methyldodecanal'+ Hazard: Toxic/IrritantStreamA->LabelingStreamB->LabelingFinalFinal Fate: IncinerationLabeling->Final

Figure 1: Segregation logic for 11-Methyldodecanal. Note that mixing with halogenated solvents changes the disposal cost and route significantly.

References & Verification[1][4][5]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8175, Decanal (Analogous long-chain aldehyde properties). Retrieved from [Link][1]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • The Good Scents Company. 11-methyldodecanal Physical Properties and Safety. Retrieved from [Link][1]

Operational Guide: Safety and Handling Protocols for 11-Methyldodecanal

[1]

Executive Summary & Chemical Context

11-Methyldodecanal (CAS: 92168-98-4 / 92437-14-4) is a branched, long-chain aliphatic aldehyde.[1] While structurally similar to straight-chain homologs like dodecanal, the methyl branching influences its volatility and interaction with biological receptors.[1]

Scientific Criticality: Beyond standard safety, the primary operational risk with 11-Methyldodecanal is autoxidation .[1] Like most aldehydes, it readily oxidizes upon exposure to atmospheric oxygen to form the corresponding carboxylic acid (11-methyldodecanoic acid).[1] This degradation not only alters the chemical’s safety profile (increasing acidity) but compromises experimental integrity.[1] Therefore, the PPE and handling protocols defined here serve a dual purpose: protecting the operator from irritation and protecting the reagent from degradation.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the specific molecular hazards based on the aldehyde functional group and lipophilic chain.

Hazard CategoryGHS ClassificationMechanistic Insight
Skin Corrosion/Irritation Category 2 (Irritant)Aldehydes react with skin proteins (Schiff base formation), leading to contact dermatitis.[1] The lipophilic C12 chain facilitates dermal penetration.[1]
Serious Eye Damage Category 2A (Irritant)Vapors and liquid splashes cause severe conjunctival irritation.[1]
Sensitization Skin Sensitizer (Potential)Repeated exposure can induce type IV hypersensitivity.[1]
Flammability Combustible LiquidFlash point is typically >93°C (High), but static discharge remains a risk during transfer.
Reactivity Oxidation SensitiveForms peroxides/acids on contact with air; incompatible with strong oxidizers and bases.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are permeable to many organic solvents and degrade rapidly when exposed to aldehydes.[1] Nitrile is the required standard for this application.[1]

PPE Selection Logic

The following decision matrix outlines the required protection levels based on operational volume and exposure duration.

PPE_Decision_MatrixStartTask AssessmentVolumeVolume / Duration?Start->VolumeSmall< 10mL (Incidental)Volume->SmallAnalyticalLarge> 10mL or Immersion RiskVolume->LargePreparativeGloves_StdGloves: Nitrile (0.11mm)Single LayerSmall->Gloves_StdEye_StdEye: Safety Glasses(Side Shields)Small->Eye_StdResp_StdResp: Fume Hood(Sash at 18")Small->Resp_StdGloves_HvyGloves: Nitrile (Double)or Butyl RubberLarge->Gloves_HvyEye_HvyEye: Chemical Splash Goggles+ Face Shield (if pouring)Large->Eye_HvyResp_HvyResp: Hood + N95/OV(If outside containment)Large->Resp_Hvy

Figure 1: PPE Decision Logic based on operational scale. Note that Fume Hood use is mandatory for all scales to prevent inhalation and product oxidation.

Technical Specifications Table
Body ZoneRecommended EquipmentMaterial Science Rationale
Hand Protection Nitrile Rubber (Min thickness: 4 mil / 0.10 mm).Example: Ansell TouchNTuff®Nitrile offers superior chemical resistance to aliphatic hydrocarbons and aldehydes compared to Latex.[1] Latex degrades/swells upon contact with C12 chains [1].[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapor entry from the sides.[1] Goggles provide a seal against irritating aldehyde vapors.[1]
Respiratory Engineering Control (Fume Hood) Primary protection.[1] If hood is unavailable (emergency only), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]
Body Lab Coat (100% Cotton) + Closed-toe shoesSynthetic blends can melt if a fire occurs.[1] Cotton is preferred for combustibility safety.[1]

Operational Protocols

Handling & Transfer (The "Inert" Rule)

To maintain the purity of 11-Methyldodecanal, you must minimize oxygen contact.[1]

  • Engineering Controls: Perform all transfers inside a certified chemical fume hood.

  • Inert Atmosphere: If possible, blanket the stock bottle with Nitrogen or Argon gas after every use.[1]

  • Transfer Equipment: Use glass or stainless steel pipettes/syringes.[1] Avoid polystyrene plastics, which may leach plasticizers in contact with concentrated aldehydes.[1]

  • Static Mitigation: Although the flash point is high (~93°C), aldehydes are organic fuels.[1] Ground metal containers during bulk transfer to prevent static discharge ignition [2].[1]

Emergency Response: Spills

Do not use water immediately.[1] Water is immiscible with 11-Methyldodecanal and will cause the spill to spread, increasing the surface area for evaporation and oxidation.[1]

Spill_ResponseAlert1. ALERT & EVACUATE(Notify Lab Manager)Assess2. ASSESS VOLUME(< 100mL vs > 100mL)Alert->AssessPPE_Don3. DON PPE(Goggles, Double Nitrile, Lab Coat)Assess->PPE_DonContain4. CONTAINMENTUse Polypropylene Absorbent Pads(Do NOT use water)PPE_Don->ContainClean5. CLEANUPPlace soaked pads insealed bag/containerContain->CleanWash6. DECONTAMINATEScrub surface with soap/water(Surfactant removes lipophilic residue)Clean->Wash

Figure 2: Step-by-step spill response protocol emphasizing the exclusion of water during the containment phase.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1] Lifting eyelids is crucial as aldehydes adhere to mucous membranes.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol or organic solvents to clean skin, as this increases the permeation rate of the aldehyde into the dermis.

Waste Disposal & Compliance

Strict Prohibition: Never dispose of 11-Methyldodecanal down the sink. It is toxic to aquatic life (GHS H412/H410) and can disrupt wastewater treatment microorganisms [3].[1]

  • Classification: Segregate as Non-Halogenated Organic Solvent Waste .

  • Container: Collect in High-Density Polyethylene (HDPE) or glass waste containers.

  • Labeling: Clearly label as "Aldehyde Waste - Toxic to Aquatic Life."

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3085519, 11-Methyldodecanal.[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][3]

×

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.